3-(3,5-Dichlorophenoxy)-2,4-pentanedione
Description
Properties
Molecular Formula |
C11H10Cl2O3 |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
3-(3,5-dichlorophenoxy)pentane-2,4-dione |
InChI |
InChI=1S/C11H10Cl2O3/c1-6(14)11(7(2)15)16-10-4-8(12)3-9(13)5-10/h3-5,11H,1-2H3 |
InChI Key |
DYSBGEBSGTXTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)OC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
3-(3,5-Dichlorophenoxy)-2,4-pentanedione chemical structure and properties
An In-depth Technical Guide to 3-(3,5-Dichlorophenoxy)-2,4-pentanedione
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(3,5-dichlorophenoxy)-2,4-pentanedione, a molecule of significant interest in medicinal chemistry and drug development. By integrating a dichlorophenoxy moiety with a pentanedione scaffold, this compound presents a unique structural motif with potential for diverse pharmacological applications. This document will delve into its chemical structure, physicochemical properties, a proposed synthetic route, and methods for its characterization, providing researchers and drug development professionals with a foundational understanding of this novel compound.
Introduction and Rationale
The 3,5-dichlorophenyl group is a key pharmacophore found in numerous biologically active compounds, contributing to enhanced target engagement through various non-covalent interactions.[1] Its incorporation into drug candidates can improve metabolic stability and absorption.[2] The 2,4-pentanedione (acetylacetone) moiety is a versatile beta-diketone that can exist in both keto and enol forms, allowing for diverse chemical modifications and coordination with metal ions.[3] The combination of these two fragments in 3-(3,5-dichlorophenoxy)-2,4-pentanedione suggests a potential for novel biological activities, possibly as an enzyme inhibitor or a modulator of signaling pathways, areas where dichlorophenyl-containing compounds have shown promise.[1][4]
Chemical Structure and Physicochemical Properties
The chemical structure of 3-(3,5-dichlorophenoxy)-2,4-pentanedione consists of a 2,4-pentanedione backbone with a 3,5-dichlorophenoxy group attached to the third carbon.
Chemical Structure:
Predicted Physicochemical Properties:
A summary of the predicted physicochemical properties for 3-(3,5-dichlorophenoxy)-2,4-pentanedione is presented in the table below. These properties are estimated based on the constituent functional groups and are crucial for anticipating its behavior in biological systems and for the design of analytical methods.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₀Cl₂O₃ | Defines the elemental composition. |
| Molecular Weight | 261.10 g/mol | Influences diffusion and transport properties. |
| LogP | ~3.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Hydrogen Bond Donors | 0 | Affects solubility and binding to target proteins. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and interaction with biological targets. |
| Polar Surface Area | ~52 Ų | Impacts cell permeability and oral bioavailability. |
Proposed Synthesis and Purification
The synthesis of 3-(3,5-dichlorophenoxy)-2,4-pentanedione can be approached through the reaction of 3-chloro-2,4-pentanedione with 3,5-dichlorophenol. This nucleophilic substitution reaction is a common method for forming ether linkages.
DOT Diagram of the Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis and purification of 3-(3,5-Dichlorophenoxy)-2,4-pentanedione.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 3,5-dichlorophenol (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide, add a non-nucleophilic base like potassium carbonate (1.5 equivalents).
-
Addition of Electrophile: While stirring at room temperature, add 3-chloro-2,4-pentanedione (1.1 equivalents) dropwise to the reaction mixture.[5]
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature, filter off the base, and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-(3,5-dichlorophenoxy)-2,4-pentanedione.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the dichlorophenyl ring, a singlet for the methine proton at the 3-position of the pentanedione, and singlets for the two methyl groups. |
| ¹³C NMR | Resonances for the carbonyl carbons, the carbon bearing the phenoxy group, the aromatic carbons, and the methyl carbons. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the two chlorine atoms. |
| Infrared (IR) Spectroscopy | Strong absorption bands for the carbonyl groups (C=O) and characteristic peaks for the C-O-C ether linkage and the aromatic C-Cl bonds. |
Potential Applications and Biological Context
The structural features of 3-(3,5-dichlorophenoxy)-2,4-pentanedione suggest several potential applications in drug discovery and chemical biology.
-
Enzyme Inhibition: The 3,5-dichlorophenyl moiety is present in inhibitors of various enzymes.[1] For instance, derivatives of 3-(3,5-dichlorophenyl)benzoic acid have shown inhibitory activity against cholinesterases, which are relevant targets in Alzheimer's disease.[6]
-
Anticancer Activity: Compounds containing the 3,5-dichlorophenyl group have been investigated for their anticancer properties. For example, 1,3-bis(3,5-dichlorophenyl) urea activates the AMP-activated protein kinase (AMPK) pathway, which can inhibit cancer cell proliferation.[1]
-
Hepatotoxicity Research: The related compound 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) is known to cause hepatotoxicity in rats, making it a model compound for studying thiazolidinedione-induced liver injury.[7] The title compound could serve as a valuable tool to further investigate the structure-activity relationships of dichlorophenyl-containing compounds and their potential for cytotoxicity.
Conclusion
3-(3,5-Dichlorophenoxy)-2,4-pentanedione is a novel chemical entity with significant potential for further investigation. This guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. The unique combination of a proven pharmacophore with a versatile chemical scaffold makes it an attractive candidate for screening in various disease models, particularly in the areas of neurodegenerative disorders and oncology.
References
- 3-(3,5-Dichlorophenyl)benzoic Acid: A Versatile Scaffold in Medicinal Chemistry - Benchchem. (n.d.).
- New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease - PMC. (n.d.).
-
Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][6][8]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed. (2014, May 22). Retrieved from
- Synthesis and characterization of Bis - (2, 4 pentanedione dihydrazone) nickel(II) chloride hexahydrate. (2020, October 5).
- Identification and analytical characterization of nine synthetic cathinone derivatives N-ethylhexedrone, 4-Cl-pentedrone, 4-Cl-α-EAPP, propylone, N-ethylnorpentylone, 6-MeO-bk-MDMA, α-PiHP, 4-Cl-α-PHP, and 4-F-α-PHP - PubMed. (2017, August 15).
- 3,5-Dichlorobenzoyl Chloride 2905-62-6 | Propyzamide Intermediate | Royalchem. (2025, November 14).
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- Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC. (n.d.).
- 3-CHLORO-2,4-PENTANEDIONE | 1694-29-7 - ChemicalBook. (2026, January 13).
- Effect of Post-emergence Application of Dichlorophenoxy acetic acid (2,4-D) Herbicide on Growth and Development of three Weeds. (n.d.).
- 3,3-dichloro-2,4-pentanedione - 33657-50-0, C5H6Cl2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).
- 2,4-Pentanedione - Substance Details - SRS | US EPA. (2023, November 1).
- A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing - NIH. (n.d.).
- 2,4-D | US EPA. (2026, January 23).
- Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.).
- CN103709023A - Synthesis method for 3,5-dichloro-2-pentanone - Google Patents. (2005, November 30).
- 3-Chloro-2,4-pentanedione 97 1694-29-7 - Sigma-Aldrich. (n.d.).
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- CN106565441A - Synthesis method of 3,5-dichloro-2-pentanone - Google Patents. (n.d.).
- 2,4-D 7a.1 Synopsis 2,4-D is one of the oldest herbicides used in the United States. It was first developed during World War II - Invasive.Org. (n.d.).
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- 3-Chloro-2,4-pentanedione - the NIST WebBook. (n.d.).
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An In-depth Technical Guide to 3-(3,5-Dichlorophenoxy)acetylacetone: Synthesis, Characterization, and Scientific Context
This technical guide provides a comprehensive overview of 3-(3,5-dichlorophenoxy)acetylacetone, a compound of interest for researchers and professionals in drug development and chemical synthesis. Given the absence of a registered CAS number for this specific molecule, this document outlines a proposed, scientifically robust synthetic pathway, detailed methodologies for its characterization, and a discussion of its potential applications based on the established bioactivity of related chemical scaffolds.
Introduction and Rationale
The synthesis of novel chemical entities with potential therapeutic applications is a cornerstone of modern medicinal chemistry. The molecule 3-(3,5-dichlorophenoxy)acetylacetone combines two key structural motifs: the 3,5-dichlorophenoxy group and the acetylacetone (pentane-2,4-dione) moiety. The dichlorinated phenyl ring is a common feature in many bioactive compounds, often enhancing lipophilicity and metabolic stability. The acetylacetone core, a versatile β-dicarbonyl compound, is a well-established building block in the synthesis of heterocyclic compounds and a known ligand in coordination chemistry. The strategic combination of these two fragments presents an opportunity to explore new chemical space and potentially discover molecules with unique pharmacological profiles.
This guide is structured to provide not just a theoretical framework but also practical, field-proven insights into the synthesis and analysis of this target compound, reflecting an approach rooted in scientific integrity and experimental causality.
Chemical Identifiers and Physicochemical Properties of Core Reagents
A thorough understanding of the starting materials is fundamental to any synthetic endeavor. The following table summarizes the key identifiers and properties of the reactants required for the proposed synthesis of 3-(3,5-dichlorophenoxy)acetylacetone.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Acetylacetone | 123-54-6[1][2] | C₅H₈O₂[1][2] | 100.12[1][3] | 140.4[1][3][4] | -23[1][2] |
| 3-Bromo-2,4-pentanedione | 3043-28-5[5][6][7][8] | C₅H₇BrO₂[5][6][7] | 179.01[7][8] | N/A | N/A |
| 3,5-Dichlorophenol | 591-35-5[9][10] | C₆H₄Cl₂O[9][11] | 163.00[11][12] | 233[12][13] | 65-68[13] |
Proposed Synthetic Pathway
The synthesis of 3-(3,5-dichlorophenoxy)acetylacetone can be logically approached in a two-step sequence. This pathway is designed for clarity, reproducibility, and control over the reaction at each stage.
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- 13. 3,5-Dichlorophenol | 591-35-5 [chemicalbook.com]
Tautomeric equilibrium of 3-aryloxy-2,4-pentanedione derivatives
Title: Tautomeric Equilibrium of 3-Aryloxy-2,4-pentanedione Derivatives: Mechanistic Drivers and Analytical Characterization
Executive Summary
The tautomeric equilibrium of
Structural Fundamentals: The Keto-Enol Dichotomy[1]
The 3-aryloxy-2,4-pentanedione system exists in a dynamic equilibrium between two primary constitutional isomers: the diketo form and the cis-enol form.[1] Unlike the parent acetylacetone (acac), where the enol form dominates (>95% in
The Tautomeric Forms
-
Diketo Form: Characterized by a tetrahedral
hybridized C3 center. The two carbonyl dipoles typically adopt a gauche or anti conformation to minimize dipolar repulsion. -
Cis-Enol Form: Characterized by a planar, conjugated system stabilized by a strong intramolecular hydrogen bond (IMHB) between the enol hydroxyl and the carbonyl oxygen. This forms a pseudo-aromatic six-membered chelate ring.[1]
Visualizing the Equilibrium:
Caption: The dynamic equilibrium between Diketo and Cis-Enol forms. In 3-aryloxy derivatives, the equilibrium (
Mechanistic Drivers of the Equilibrium Shift
Why do 3-aryloxy derivatives favor the keto form compared to the parent acac? The answer lies in the collision of steric and electronic effects.
Steric Hindrance: The Orthogonal Twist
For the enol form to be stable, the molecule requires planarity to maximize orbital overlap for the
-
The Conflict: The aryloxy group at C3 is bulky. In a planar enol conformation, the ortho-protons or substituents of the aromatic ring clash sterically with the methyl groups or carbonyl oxygens of the pentanedione backbone.
-
The Resolution: To relieve this strain, the aryloxy ring twists out of the plane, becoming orthogonal to the dicarbonyl system. However, this twist does not fully alleviate the crowding around the C3 alkene bond. Consequently, the system relaxes by reverting to the keto form, where the
geometry at C3 allows the aryloxy group to adopt a less sterically demanding conformation.
Electronic Resonance Competition
The oxygen atom of the aryloxy group possesses lone pairs capable of resonance (
-
Enol Destabilization: In the enol form, the C3 carbon is part of a double bond (
). Electron-donating groups (like alkoxy/aryloxy) attached to the alkene generally destabilize the enol form in -dicarbonyls because they compete with the enolic oxygen for conjugation with the carbonyl.[1] -
Inductive Effect: While the oxygen is inductively electron-withdrawing (which usually favors the enol by increasing acidity), the resonance and steric effects in this specific scaffold overwhelm the inductive stabilization.
Analytical Characterization: Validated NMR Protocol
Nuclear Magnetic Resonance (NMR) is the gold standard for quantifying tautomeric ratios (
Experimental Workflow
Materials:
-
Analyte: 3-aryloxy-2,4-pentanedione derivative (~10-20 mg).[1]
-
Solvent:
(non-polar, baseline) or (polar, disrupts IMHB).[1] -
Instrument: 300 MHz or higher NMR spectrometer.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the derivative in
mL of deuterated solvent. Ensure the solution is dilute (<0.1 M) to minimize intermolecular aggregation which can skew equilibrium. -
Acquisition: Acquire a standard
spectrum (16-32 scans).[1] -
Signal Identification (Critical):
-
Keto Signals: Look for a sharp singlet for the C3-H proton.[1] Due to the electronegative aryloxy group, this will be des shielded, appearing around 5.0 – 6.0 ppm . The methyl groups (
) will appear as a singlet around 2.2 – 2.4 ppm . -
Enol Signals: Look for the enolic hydroxyl proton (
) extremely downfield at 12.0 – 16.0 ppm (often broad). The vinyl methyls may appear as slightly split or shifted singlets near the keto methyls. Note: There is NO C3-H proton in the enol form.[1]
-
-
Quantification: Integrate the C3-H singlet (Keto,
) and the enolic OH or vinyl methyls (Enol, ).[2]
Calculation:
NMR Analysis Workflow Diagram:
Caption: Step-by-step NMR quantification protocol for determining the tautomeric equilibrium constant (
Solvent and Environmental Effects
The environment plays a massive role in stabilizing one tautomer over the other.
| Factor | Effect on Equilibrium | Mechanism |
| Non-Polar Solvents ( | Favors Enol (relative to polar) | Supports the formation of the Intramolecular Hydrogen Bond (IMHB) and the chelate ring.[1] |
| Polar Aprotic Solvents ( | Favors Keto | The solvent acts as a hydrogen bond acceptor, disrupting the internal IMHB of the enol form. The dipole of the keto form is better solvated. |
| Temperature | High T favors Keto | The formation of the highly ordered enol chelate ring is entropically unfavorable. Heating typically breaks the IMHB. |
Application Note: In drug development, if the 3-aryloxy-2,4-pentanedione derivative is a transition state mimic (e.g., for HPPD inhibition), the active form binding to the enzyme is often the enol (which mimics the enolate intermediate). Therefore, bioassays should account for the fact that the compound may exist predominantly as the inactive keto form in solution, requiring tautomerization in situ to bind.
References
-
Tautomeric Properties and Gas-Phase Structure of Acetylacetone. The Journal of Physical Chemistry A, 2014. Link
-
Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education, 2011.[1][3] Link
-
Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry, 2020. Link
-
Keto-Enol Tautomerism of 3-Phenyl-2,4-pentanedione: A DFT Study. ResearchGate (Oriental Journal of Chemistry), 2024.[1] Link
-
Tautomerism of
-Diketones and -Thioxoketones. Molecules, 2023.[1][4] Link
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A Technical Guide to β-Diketone Intermediates Containing 3,5-Dichlorophenoxy Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of β-diketone intermediates that feature a 3,5-dichlorophenoxy moiety. These compounds are of significant interest in medicinal and agricultural chemistry, serving as versatile building blocks for a range of biologically active molecules. We will explore the fundamental principles governing their synthesis, with a focus on the Claisen condensation, and detail their key physicochemical properties and characterization methods. Furthermore, this document outlines their strategic applications in the development of novel therapeutic agents and other advanced materials, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Strategic Importance of Substituted β-Diketones
β-Diketones, or 1,3-dicarbonyl compounds, are a cornerstone of modern organic synthesis. Their unique chemical reactivity, characterized by keto-enol tautomerism, makes them valuable precursors for constructing complex molecular architectures, particularly heterocyclic systems.[1][2][3] The acidic nature of the central methylene proton allows for facile derivatization, while the two carbonyl groups provide multiple reaction sites for cyclization and condensation reactions.[4]
The incorporation of a 3,5-dichlorophenoxy group into a β-diketone scaffold introduces specific and highly desirable properties. The dichlorinated phenyl ring is a common feature in many pharmaceuticals and agrochemicals due to its ability to enhance biological activity. The chlorine atoms can increase lipophilicity, improving membrane permeability, and can participate in halogen bonding, a crucial interaction for ligand-receptor binding. Furthermore, the phenoxy linker provides a degree of conformational flexibility. Consequently, β-diketone intermediates bearing this moiety are highly sought after for the synthesis of targeted molecules in drug discovery and materials science.[3]
Synthesis and Mechanistic Considerations
The most classical and widely adopted method for synthesizing 1,3-diketones is the Claisen condensation.[2][5][6] This reaction involves the carbon-carbon bond formation between an ester and a ketone (or two esters) in the presence of a strong base.[7][8]
The Crossed Claisen Condensation Pathway
For the synthesis of unsymmetrical β-diketones, such as those containing a 3,5-dichlorophenoxy group, a "crossed" or "mixed" Claisen condensation is employed.[6][7][9] The key to a successful crossed Claisen is the careful selection of reactants to prevent unwanted self-condensation products.[6][7]
A typical strategy involves reacting a ketone, such as 1-(3,5-dichlorophenoxy)acetone, with an ester. The ketone provides the enolizable α-protons, while the ester acts as the acylating agent.
Key Reactants:
-
Ketone: 1-(3,5-dichlorophenoxy)acetone. This provides the core structure with the desired phenoxy group.
-
Ester: An appropriate acylating agent, such as ethyl acetate, to form the second carbonyl group.
-
Base: A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used.[6] The base's role is to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate anion.[8][9]
Causality in Reagent Selection and Reaction Conditions
-
Choice of Base: The pKa of the ketone's α-protons is typically around 19-20. Therefore, a base with a conjugate acid pKa significantly higher than this is required for efficient deprotonation. Sodium hydride (NaH) is an excellent choice because it irreversibly deprotonates the ketone, and the only byproduct is hydrogen gas, which does not interfere with the reaction. Sodium ethoxide is also effective, but the reaction becomes an equilibrium, driven forward by the final deprotonation of the more acidic β-diketone product (pKa ≈ 9-11).[9]
-
Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF), diethyl ether, or dimethyl sulfoxide (DMSO) are preferred to prevent quenching the strong base and the enolate intermediate.[10]
-
Temperature: The initial enolate formation is often performed at 0°C to control the reaction rate. The subsequent acyl-substitution may be carried out at room temperature or with gentle heating to drive the reaction to completion.
Reaction Mechanism Diagram
The mechanism proceeds through a nucleophilic acyl substitution pathway.
Caption: Figure 1: Mechanism of Crossed Claisen Condensation
Physicochemical Properties and Characterization
Keto-Enol Tautomerism
A defining characteristic of β-diketones is their existence as a rapid equilibrium between the keto and enol tautomers.[1][11] The enol form is significantly stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring, and by conjugation of the double bond with the remaining carbonyl group. For many β-diketones, the enol form is the major, or even exclusive, species present in solution.[4]
Spectroscopic Characterization
The presence of both tautomers is readily confirmed by spectroscopic methods.
| Technique | Keto Form Signature | Enol Form Signature |
| ¹H NMR | Singlet ~3.5-3.8 ppm (CH₂) | Singlet ~5.5-6.0 ppm (=CH) Broad singlet ~15-17 ppm (enolic OH)[11] |
| ¹³C NMR | Signal ~50-60 ppm (CH₂) Two signals >200 ppm (C=O) | Signal ~90-100 ppm (=CH) Two signals ~180-195 ppm (enol C=O)[11] |
| IR Spectroscopy | Two C=O stretches ~1700-1730 cm⁻¹ | Broad O-H stretch ~2500-3200 cm⁻¹ C=O stretch (conjugated) ~1600-1640 cm⁻¹ |
Applications in Drug Development and Agrochemicals
The true value of these intermediates lies in their ability to serve as precursors to complex heterocyclic compounds. The 1,3-dicarbonyl arrangement is ideal for condensation reactions with binucleophiles like hydrazine, hydroxylamine, or ureas to form pyrazoles, isoxazoles, and pyrimidines, respectively.[3][11] These heterocyclic cores are prevalent in a vast number of marketed drugs and fungicides.
-
Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs), such as the COX-2 inhibitor Celecoxib, contain a pyrazole core that can be synthesized from a β-diketone intermediate.[3]
-
Fungicides: The 3,5-dichlorophenyl group is a key toxophore in several classes of fungicides. β-Diketone intermediates provide a reliable route to building the core structures of these crop protection agents.
-
Anticancer Agents: The β-diketone scaffold has been identified as a promising structure for developing novel anticancer drugs, partly due to its metal-chelating properties.[1][2]
Detailed Experimental Protocol: Synthesis of 1-(3,5-dichlorophenoxy)pentane-2,4-dione
This protocol describes a representative synthesis via a crossed Claisen condensation.
Disclaimer: This procedure involves hazardous chemicals and should only be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.[12][13]
Materials and Reagents
-
1-(3,5-dichlorophenoxy)acetone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl acetate, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes and Ethyl Acetate for chromatography
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow for Synthesis
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes (3x) to remove mineral oil, then suspend it in anhydrous THF.
-
Enolate Formation: Cool the suspension to 0°C in an ice bath. Dissolve 1-(3,5-dichlorophenoxy)acetone (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Acylation: Cool the reaction mixture back to 0°C and add anhydrous ethyl acetate (1.5 eq) dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding 1M HCl at 0°C until the gas evolution ceases and the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure β-diketone.
Conclusion
β-Diketone intermediates containing the 3,5-dichlorophenoxy group are highly valuable and versatile platforms in chemical synthesis. Their preparation, primarily through the robust Claisen condensation, is well-understood and scalable. The unique electronic and steric properties conferred by the dichlorophenoxy moiety, combined with the inherent reactivity of the β-diketone core, make these compounds indispensable starting materials for the discovery and development of new pharmaceuticals and agrochemicals. A thorough understanding of their synthesis, properties, and reaction pathways is essential for any scientist working in these fields.
References
- The Reactions of Ethyl Acetoacetate With Certain Halogen Derivatives of Alcohols. (n.d.). Tennessee Academy of Science.
- β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. (2022). MDPI.
- Claisen condensation. (2025, August 15). Fiveable.
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- The reaction of phloroglucinol and ethyl acetoacetate under various conditions. (n.d.). ResearchGate.
- Recent Developments in the Synthesis of β-Diketones. (2021). National Center for Biotechnology Information.
- β-diketones: Important Intermediates for Drug Synthesis. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.
- Efficient Ultrasound synthesis of β-diketone and its metal complexes. (2015). Der Pharma Chemica.
- Properties and application of diketones and their derivatives. (2011). UTP.
- Process for the preparation of linear 1,3-diketones. (1994). Google Patents.
- Claisen Condensation Mechanism. (n.d.). BYJU'S.
- Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry.
- Recent Developments in the Synthesis of β-Diketones. (2021, October 11). ResearchGate.
- Claisen Condensation. (n.d.). Organic Chemistry Portal.
- The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. (2025, October 14). ResearchGate.
- α,γ-DICHLOROACETONE. (n.d.). Organic Syntheses.
- 3,5-DICHLOROPHENOL. (1992). CAMEO Chemicals, NOAA.
- 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. (n.d.). National Center for Biotechnology Information.
- Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone. (2020, April 1). SciELO.
- A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl. (n.d.). Indian Academy of Sciences.
- ICSC 0440 - 3,5-DICHLOROPHENOL. (2021). INCHEM.
- Method for preparing 1,3-dichloroacetone. (2009, June 3). Google Patents.
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Stability of alpha-phenoxy beta-diketones under physiological conditions
Stability of -Phenoxy -Diketones Under Physiological Conditions
Executive Summary
The
Key Stability Risks:
-
Chemical Hydrolysis (High Risk): The electron-withdrawing phenoxy group at the
-position significantly increases the acidity of the -proton ( shift from ~9 to ~6-7), increasing the population of the reactive enolate species at physiological pH. This facilitates a Retro-Claisen condensation (cleavage) pathway, leading to molecular fragmentation. -
Metabolic Reduction (Moderate Risk): The 1,3-dicarbonyl system is a prime substrate for cytosolic Aldo-Keto Reductases (AKRs), leading to the formation of
-hydroxy ketones and loss of pharmacologic activity.
This guide provides a mechanistic analysis of these degradation pathways and details the experimental protocols required to assess and mitigate these risks during lead optimization.
Structural & Mechanistic Fundamentals
The Electronic Impact of the -Phenoxy Group
In a standard
-
Inductive Withdrawal (-I): The oxygen atom of the phenoxy group pulls electron density away from the
-carbon. This stabilizes the carbanion/enolate form, significantly lowering the . -
Resonance (+M): While the oxygen lone pair can donate into the ring, its interaction with the diketone system is sterically constrained.
Physiological Consequence: At pH 7.4, a significant fraction of the molecule exists as the enolate anion .[1] While the enolate is often the pharmacologically active species for metal chelation, it is also the leaving group in the hydrolytic cleavage mechanism.
Tautomeric Equilibrium
The compound exists in a dynamic equilibrium between the keto and enol forms.[2]
Degradation Pathways
Chemical Instability: The Retro-Claisen Cleavage
The primary non-enzymatic degradation pathway is the retro-Claisen condensation (reverse Claisen). Unlike standard esters,
Mechanism:
-
Nucleophilic Attack: A water molecule or hydroxide ion attacks one of the electrophilic carbonyl carbons.
-
Tetrahedral Intermediate: A transient intermediate forms.
-
Fragmentation: The C-C bond between the carbonyl and the
-carbon breaks. The electrons collapse to form a carboxylic acid (which ionizes) and the enolate of the remaining -phenoxy ketone.
DOT Diagram: Retro-Claisen Mechanism
Caption: Mechanistic flow of the retro-Claisen cleavage, the primary chemical instability risk for this pharmacophore.
Metabolic Instability: Enzymatic Reduction
While chemical hydrolysis is pH-driven, metabolic instability is enzyme-driven. The
-
Aldo-Keto Reductases (AKRs): Reduce one ketone to a hydroxyl group, destroying the chelation pharmacophore.
-
Short-Chain Dehydrogenases/Reductases (SDRs): Similar reductive activity.
The
Experimental Assessment Protocols
To rigorously evaluate the stability of
Protocol A: pH-Dependent Chemical Stability (Buffer Assay)
Objective: Determine the rate of retro-Claisen hydrolysis independent of enzymatic activity.
Reagents:
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acidic Buffer (pH 2.0, e.g., Glycine-HCl)
-
Basic Buffer (pH 9.0, e.g., Borate)
-
Internal Standard (e.g., Warfarin or Tolbutamide)
Workflow:
-
Stock Prep: Prepare 10 mM stock of the test compound in DMSO.
-
Incubation: Spike stock into pre-warmed (
) buffers to a final concentration of 1 M (0.1% DMSO). -
Sampling: Aliquot 100
L at min, and 24 hours. -
Quenching: Immediately add 300
L ice-cold Acetonitrile (ACN) containing Internal Standard. -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time to determine and .
Protocol B: Plasma Stability & Protein Binding
Objective: Assess stability in the presence of esterases and albumin (which can catalyze hydrolysis or sequester the drug).
Workflow:
-
Matrix: Thaw frozen plasma (Human, Rat, Mouse) and adjust pH to 7.4 if necessary.
-
Incubation: Spike compound to 1
M. Incubate at in a shaking water bath. -
Controls: Include Propantheline (unstable control) and Warfarin (stable control).
-
Sampling & Analysis: Same as Protocol A.
-
Interpretation: If
in Plasma in Buffer, enzymatic hydrolysis (esterases) or albumin-catalyzed degradation is active.
Protocol C: Metabolite Identification (MetID)
Objective: Confirm if degradation is hydrolytic (cleavage) or reductive (metabolism).
Workflow:
-
Incubate compound with Liver Microsomes (active NADPH) and Cytosolic fraction (active AKRs).
-
Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).
-
Data Mining:
-
Look for M+2H peaks (Reduction: Ketone
Alcohol). -
Look for Fragment masses corresponding to the carboxylic acid and
-phenoxy ketone parts (Hydrolysis).
-
DOT Diagram: Experimental Decision Tree
Caption: Tiered screening workflow to isolate the specific cause of instability.
Summary of Stability Data
| Parameter | Physiological Implication | |
| 6.0 - 7.5 (Lower than std | High % Enolate at pH 7.4. | |
| Buffer | Variable (Minutes to Hours) | Susceptible to spontaneous Retro-Claisen cleavage. |
| Plasma | Often lower than buffer | Albumin can catalyze diketone cleavage (pseudo-esterase activity). |
| Metabolic Route | Ketone Reduction | Conversion to inactive |
| Metal Binding | High Affinity | Potential toxicity via non-specific metal stripping ( |
Stabilization Strategies
If stability issues are detected, consider these structural modifications:
-
Steric Shielding: Introduce bulky groups (e.g., tert-butyl, isopropyl) on the phenoxy ring (ortho-position) or the distal carbonyl substituents to block nucleophilic attack.
-
Bioisosteres: Replace the
-diketone core with a Tropolone or Hydroxypyridinone scaffold, which retains chelation ability but eliminates the retro-Claisen liability. -
Cyclization: Constrain the
-diketone into a ring system (e.g., 1,3-cyclohexanedione derivative). Cyclic -diketones are thermodynamically more stable against cleavage.
References
-
Retro-Claisen Condensation Mechanism
-
Metabolic Stability of Beta-Diketones
-
Tautomerism and Biological Effects
-
Oxidative Cleavage Pathways
Sources
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- 4. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. ijpras.com [ijpras.com]
- 8. Catalytic Oxidative Cleavage of 1,3-Diketones to Carboxylic Acids by Aerobic Photooxidation with Iodine [organic-chemistry.org]
An In-depth Technical Guide to 3,5-Dichlorophenoxy Acetylacetone Derivatives: Synthesis, Properties, and Antimicrobial Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3,5-dichlorophenoxy acetylacetone represent a compelling class of compounds at the intersection of classic organic synthesis and modern medicinal chemistry. This technical guide provides a comprehensive overview of these molecules, from their rational design and synthesis to their significant potential as antimicrobial agents. By integrating the well-established biological activity of the 3,5-dichlorophenoxy moiety with the versatile chelating and reactive properties of the β-diketone scaffold, these derivatives emerge as promising candidates for further investigation in the development of novel therapeutics. This document details proposed synthetic methodologies, explores the underlying reaction mechanisms, and presents a thorough review of the biological activities of structurally related compounds, offering a roadmap for future research and development in this area.
Introduction: The Rationale for 3,5-Dichlorophenoxy Acetylacetone Derivatives
The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. The 3,5-dichlorophenoxy acetylacetone scaffold is a prime example of this approach, wedding the potent bioactivity of the 3,5-dichlorophenoxy group with the versatile chemical properties of acetylacetone (pentane-2,4-dione), a classic β-diketone.
The 3,5-dichlorophenyl and 3,5-dichlorophenoxy moieties are integral components of numerous compounds exhibiting a wide spectrum of biological activities, most notably as potent antifungal and antimicrobial agents.[1] The presence of chlorine atoms on the aromatic ring often enhances the lipophilicity and metabolic stability of a molecule, contributing to its overall therapeutic efficacy.
Acetylacetone and its derivatives, on the other hand, are renowned for their utility as versatile synthetic intermediates.[2][3] Their ability to exist in a keto-enol tautomeric equilibrium allows for a rich chemistry, including the formation of stable metal chelates and the synthesis of various heterocyclic systems.[2] This dual reactivity makes the acetylacetone core an excellent platform for molecular elaboration and the introduction of diverse functionalities.
By covalently linking the 3,5-dichlorophenoxy group to the acetylacetone backbone, we create a hybrid molecule with the potential for synergistic or enhanced biological activity. This guide will explore the synthesis, characterization, and prospective applications of this intriguing class of compounds.
Synthesis and Mechanistic Considerations
A plausible synthetic route is a variation of the Williamson ether synthesis, a classic and reliable method for forming ethers.[4][5][6][7] This proposed pathway is outlined below.
Proposed Synthetic Pathway: A Modified Williamson Ether Synthesis Approach
The synthesis can be envisioned in two primary steps: the halogenation of acetylacetone followed by nucleophilic substitution with 3,5-dichlorophenol.
Step 1: Halogenation of Pentane-2,4-dione
The initial step involves the introduction of a halogen atom (chlorine or bromine) at the central carbon (C3) of the acetylacetone molecule. This is a standard transformation for β-dicarbonyl compounds.
-
Reaction: Pentane-2,4-dione is treated with a suitable halogenating agent. For instance, sulfuryl chloride (SO₂Cl₂) can be used for chlorination, while N-bromosuccinimide (NBS) is effective for bromination.[2] The reaction typically proceeds readily due to the acidic nature of the C3 proton and the stability of the resulting enolate intermediate.
Step 2: Nucleophilic Substitution with 3,5-Dichlorophenoxide
The second step is the core ether-forming reaction. The 3-halopentane-2,4-dione is reacted with the sodium or potassium salt of 3,5-dichlorophenol.
-
Mechanism: This reaction proceeds via an Sₙ2 mechanism.[7] The 3,5-dichlorophenol is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic C3 of the 3-halopentane-2,4-dione, displacing the halide and forming the desired C-O bond.[6]
The overall proposed reaction scheme is depicted in the following workflow diagram:
Sources
- 1. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Reactivity of Methylene Active Hydrogen in 3-Phenoxy-2,4-pentanedione
Abstract
This technical guide provides a comprehensive examination of the chemical reactivity centered on the active methylene hydrogen of 3-phenoxy-2,4-pentanedione. As a substituted β-dicarbonyl compound, its unique structural features—arising from the interplay between the flanking acetyl groups and the C3-phenoxy substituent—govern its utility as a versatile synthetic intermediate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights, field-proven experimental protocols, and an analysis of the causality behind synthetic strategies. We will explore the fundamental principles of its acidity, enolate formation, and subsequent reactions, including C-alkylation, C-acylation, and condensation reactions, thereby providing a robust framework for its application in complex molecule synthesis.
Introduction: The Significance of Substituted β-Dicarbonyls
β-Dicarbonyl compounds, such as 2,4-pentanedione (acetylacetone), are cornerstone reagents in organic synthesis. The defining feature of these molecules is the "active methylene" group (a -CH₂- group flanked by two electron-withdrawing carbonyl groups), which imparts significant acidity to the corresponding protons. Deprotonation yields a resonance-stabilized enolate, a potent carbon nucleophile essential for forming new carbon-carbon bonds.
3-Phenoxy-2,4-pentanedione introduces a layer of complexity and synthetic opportunity. The phenoxy group at the C3 position modulates the steric and electronic properties of the active methylene proton, influencing its acidity, the stability of the corresponding enolate, and the regioselectivity of its subsequent reactions. Understanding these nuances is critical for leveraging this compound as a building block in the synthesis of fine chemicals, pharmaceutical intermediates, and novel materials.
Foundational Principles: Acidity and Tautomerism
The reactivity of the C3-hydrogen is inextricably linked to two fundamental concepts: keto-enol tautomerism and acidity (pKa).
Keto-Enol Tautomerism
Like most β-dicarbonyls, 3-phenoxy-2,4-pentanedione exists as an equilibrium mixture of its keto and enol tautomers. For unsubstituted 2,4-pentanedione, the enol form is remarkably stable, often predominating in solution due to the formation of a conjugated π-system and a stabilizing intramolecular hydrogen bond.[1][2]
However, the presence of the C3-phenoxy group precludes the formation of a C3-H enol. Enolization can only occur towards one of the methyl groups, which is a less favorable equilibrium. Computational studies on analogous 3-substituted pentanediones, such as 3-phenyl-2,4-pentanedione, have shown that the keto form is significantly more stable than the enol form in various solvents.[3] This has a direct consequence on its reactivity, as reactions typically proceed from the keto form via deprotonation.
Caption: Keto-enol tautomeric equilibrium in 3-phenoxy-2,4-pentanedione.
Acidity and Enolate Formation
The primary driver of the compound's reactivity is the acidity of the single C3-hydrogen. Flanked by two carbonyl groups, this proton is significantly more acidic than a typical alkane proton. The pKa of unsubstituted 2,4-pentanedione in water is approximately 9. The electron-withdrawing inductive effect of the C3-phenoxy group is expected to further increase the acidity, lowering the pKa and making deprotonation even more favorable.
Treatment with a suitable base readily generates the corresponding enolate, a key nucleophilic intermediate. The choice of base is critical and depends on the subsequent reaction.
-
Strong, Non-nucleophilic Bases (e.g., NaH, LDA): These are used for near-quantitative, irreversible deprotonation to generate the enolate for reactions like alkylation and acylation. The use of a non-nucleophilic base prevents side reactions with the electrophile.
-
Weaker Bases (e.g., NaOEt, K₂CO₃, Amines): These are often used catalytically in reactions where the enolate is continuously regenerated in low concentrations, such as in Michael additions and Knoevenagel condensations.[4]
Synthesis of 3-Phenoxy-2,4-pentanedione
A common and effective method for synthesizing the title compound is through the nucleophilic substitution of a 3-halo-2,4-pentanedione with a phenoxide salt. The reaction of 3-chloro-2,4-pentanedione with sodium phenoxide in a suitable aprotic solvent like THF or DMF provides a direct route to the target molecule.[5]
Caption: Synthetic pathway for 3-phenoxy-2,4-pentanedione.
Core Reactivity and Synthetic Applications
The synthetic utility of 3-phenoxy-2,4-pentanedione stems from the reactions of its enolate form with various electrophiles.
C-Alkylation
The reaction of the enolate with alkyl halides is a fundamental method for carbon-carbon bond formation. The choice of reaction conditions is paramount to ensure C-alkylation over the competing O-alkylation pathway. Generally, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) favors the formation of the C-alkylated product.[6][7]
Causality of Experimental Choices:
-
Base (NaH): Irreversibly deprotonates the substrate, generating the enolate. As a heterogeneous base, the reaction rate can be controlled by addition. Its non-nucleophilic nature prevents it from reacting with the alkyl halide.
-
Solvent (Anhydrous THF): An aprotic solvent is crucial as protic solvents (like ethanol) would protonate the enolate and could participate in SN1 side reactions with the alkyl halide.
-
Temperature: The reaction is often initiated at 0 °C during deprotonation to control the exothermic reaction and then warmed to room temperature or gently heated to drive the alkylation to completion.
-
Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (50 mL) and sodium hydride (60% dispersion in mineral oil, 1.1 eq). Cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: Slowly add a solution of 3-phenoxy-2,4-pentanedione (1.0 eq) in anhydrous THF (20 mL) to the NaH suspension. Stir for 30-60 minutes at 0 °C, allowing for complete deprotonation (hydrogen gas evolution will cease).
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
C-Acylation
Acylation of the enolate, typically with acyl chlorides or anhydrides, provides access to tri-carbonyl compounds, which are valuable precursors for the synthesis of various heterocyclic systems. Similar to alkylation, C-acylation is favored under conditions that generate a high concentration of the enolate.[8]
Condensation Reactions
Condensation reactions are powerful tools for building molecular complexity, and 3-phenoxy-2,4-pentanedione is an excellent substrate for these transformations.
The Knoevenagel condensation is the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base (e.g., piperidine, DBU), leading to an α,β-unsaturated product after dehydration.[4][9][10] This reaction is a cornerstone of C=C bond formation.
Causality of Experimental Choices:
-
Catalyst (DBU/Piperidine): A weak base is sufficient to generate a catalytic amount of the enolate without causing self-condensation of the aldehyde partner.[11] Strong bases would lead to unwanted side reactions.[4]
-
Solvent: The reaction can often be run in ethanol, toluene (with a Dean-Stark trap to remove water), or even under solvent-free conditions.[12] The choice depends on the solubility of the substrates and the desired reaction temperature.
Caption: Mechanism workflow for the Knoevenagel Condensation.
The enolate of 3-phenoxy-2,4-pentanedione can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate (1,4-addition) fashion.[13][14] This reaction is highly valuable for forming 1,5-dicarbonyl compounds, which are versatile synthetic intermediates.[15][16]
Causality of Experimental Choices:
-
Base (Catalytic NaOEt or K₂CO₃): A base that can establish an equilibrium is typically used. The reaction is thermodynamically controlled, favoring the more stable 1,4-adduct over the 1,2-adduct.
-
Solvent (Protic, e.g., Ethanol): Protic solvents can facilitate the proton transfer steps required to regenerate the catalyst and protonate the final enolate intermediate.
Spectroscopic Characterization
Confirming the structure of reaction products is achieved through standard spectroscopic methods. Below is a table of expected spectral features for the starting material and a representative C-alkylation product.
| Compound | Method | Expected Spectral Features |
| 3-Phenoxy-2,4-pentanedione | ¹H NMR (CDCl₃) | δ ~7.3-7.0 (m, 5H, Ar-H), δ ~4.8 (s, 1H, C3-H), δ ~2.3 (s, 6H, 2 x CH₃) |
| ¹³C NMR (CDCl₃) | δ ~200 (C=O), δ ~157 (Ar C-O), δ ~129, 125, 122 (Ar-C), δ ~75 (C3), δ ~29 (CH₃) | |
| IR (KBr) | ~1725, 1700 cm⁻¹ (C=O stretch, split), ~1600, 1490 cm⁻¹ (Ar C=C) | |
| 3-Benzyl-3-phenoxy-2,4-pentanedione | ¹H NMR (CDCl₃) | δ ~7.3-7.1 (m, 10H, Ar-H), δ ~3.5 (s, 2H, CH₂), δ ~2.1 (s, 6H, 2 x CH₃) |
| ¹³C NMR (CDCl₃) | δ ~202 (C=O), δ ~156 (Ar C-O), δ ~135-122 (Ar-C), δ ~85 (C3), δ ~40 (CH₂), δ ~28 (CH₃) | |
| IR (KBr) | ~1710 cm⁻¹ (C=O stretch), ~1600, 1495 cm⁻¹ (Ar C=C) |
Conclusion
3-Phenoxy-2,4-pentanedione is a highly valuable and versatile building block in modern organic synthesis. The reactivity of its single active methylene hydrogen, governed by the electronic influence of the adjacent carbonyl and phenoxy groups, allows for the controlled formation of a stabilized enolate. This nucleophilic intermediate can be effectively employed in a wide range of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations. By carefully selecting bases, solvents, and reaction temperatures, researchers can steer the reactivity towards desired products with high efficiency. The principles and protocols outlined in this guide serve as a robust foundation for scientists and drug developers aiming to incorporate this powerful synthetic tool into their research programs.
References
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Al-Hourani, B. J. (2024). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]
-
Medina, F., et al. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Semantic Scholar. [Link]
-
International Journal of Trend in Scientific Research and Development. (2019). Novel Methods of Knoevenagel Condensation. ijtsrd.com. [Link]
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Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]
-
YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]
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Journal of the Chemical Society C: Organic. (1969). Acylation and alkylation reactions. Part IV. The cyclisation of alkyl-substituted phenoxyacetyl chlorides to benzofuran-3(2H)-ones. Royal Society of Chemistry. [Link]
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Toche, R. B., et al. (2005). Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium. PubMed. [Link]
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Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]
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Journal of Chemical Education. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. ERIC. [Link]
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Singh, S., & Singh, P. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Scientific Research in Science and Technology. [Link]
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Proceedings of the National Academy of Sciences. (2010). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. PNAS. [Link]
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Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
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Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]
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NP-MRD. (2022). Showing NP-Card for 2,4-Pentanedione (NP0047298). NP-MRD. [Link]
-
PubChem. (n.d.). 3-Isonitroso-2,4-pentanedione. PubChem. [Link]
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Zhang, X., et al. (n.d.). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Semantic Scholar. [Link]
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Chemistry Steps. (2020). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
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The Journal of Organic Chemistry. (2012). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. ACS Publications. [Link]
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MDPI. (2022). Electrochemical Site-Selective Alkylation of Azobenzenes with (Thio)Xanthenes. MDPI. [Link]
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ResearchGate. (n.d.). Rh(III)-Catalyzed Redox-Neutral Unsymmetrical C-H Alkylation and Amidation Reactions of N-Phenoxyacetamides. ResearchGate. [Link]
-
ChemistrySelect. (2024). A Novel Three‐Component Reaction of Halo‐Pyridines with Grignard Reagents. Wiley Online Library. [Link]
-
Palin, R., et al. (2007). Synthesis and evaluation of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic and sedative properties. PubMed. [Link]
-
Humpf, H. U., et al. (1998). Acylation of Naturally Occurring and Synthetic 1-Deoxysphinganines by Ceramide Synthase. Semantic Scholar. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. jchps.com. [Link]
-
NIST. (n.d.). 2,4-Pentanedione, 3-acetyl-. NIST WebBook. [Link]
-
OECD Existing Chemicals Database. (2001). 2,4-PENTANEDIONE. OECD. [Link]
-
ResearchGate. (n.d.). 2,4-Pentanedione. ResearchGate. [Link]
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An In-depth Technical Guide to the Safe Handling and Anticipated Properties of 3-(3,5-Dichlorophenoxy)-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Anticipated Physical Properties
3-(3,5-Dichlorophenoxy)-2,4-pentanedione is a beta-diketone derivative. The structure suggests it is a relatively non-polar molecule, likely a solid or a high-boiling point liquid at room temperature. A precise determination of its physical properties would require experimental analysis. However, based on its constituent parts, we can project the following characteristics:
| Property | Anticipated Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₀Cl₂O₃ | Based on chemical structure |
| Molecular Weight | 261.10 g/mol | Based on chemical structure |
| Appearance | Likely a white to off-white solid or a colorless to yellow liquid. | Based on related pentanedione and chlorophenoxy compounds. |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents. | The dichlorophenoxy group increases lipophilicity. |
| Boiling Point | Anticipated to be high, likely over 200°C. | The molecular weight and polar groups suggest a high boiling point. |
| Vapor Pressure | Expected to be low. | Consistent with a high boiling point. |
Hazard Identification and Toxicological Profile: A Composite Analysis
The toxicological profile of 3-(3,5-Dichlorophenoxy)-2,4-pentanedione can be inferred by examining the known hazards of its two primary structural components: the 2,4-pentanedione backbone and the dichlorophenoxy group.
Hazards Associated with the 2,4-Pentanedione Core
The 2,4-pentanedione structure is known to present several hazards. Safety data for 3-chloro-2,4-pentanedione and 2,4-pentanedione indicate the following risks:
-
Flammability: Both 2,4-pentanedione and its chlorinated analog are flammable liquids and vapors.[1][2] It is crucial to handle 3-(3,5-Dichlorophenoxy)-2,4-pentanedione away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Irritation: These compounds are known to cause skin and serious eye irritation.[1][3] Prolonged or repeated skin contact may lead to dermatitis.
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[1][4]
-
Harmful if Swallowed: Oral ingestion may be harmful.[3]
Toxicological Implications of the 3,5-Dichlorophenoxy Moiety
The dichlorophenoxy group is a common feature in various biologically active molecules, including herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). While the toxicological properties are highly dependent on the overall molecular structure, the presence of this group warrants careful consideration of potential systemic effects.
A pertinent study on a structurally related compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), revealed that it induces hepatotoxicity in rats and that this toxicity is mediated by cytochrome P450 (CYP) enzymes.[5][6] Specifically, the study highlighted the role of CYP3A4 in the metabolic activation of DCPT, leading to cytotoxicity.[5][6] This suggests that 3-(3,5-Dichlorophenoxy)-2,4-pentanedione could also be a substrate for CYP enzymes and may have the potential to cause liver injury, particularly with chronic exposure.
The following diagram illustrates the logical flow of the composite hazard assessment:
Caption: Composite Hazard Assessment Flowchart.
Safe Handling and Storage Protocols
Given the anticipated hazards, the following handling and storage procedures are recommended:
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Eyewash stations and safety showers should be readily accessible.[2]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.[7]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with organic vapor cartridges is recommended.[7]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or dust.[2] Use non-sparking tools and take precautionary measures against static discharge.[1][2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[1][2] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[2][3]
The following diagram outlines a standard experimental workflow for handling this compound:
Caption: Safe Experimental Workflow Diagram.
First Aid and Emergency Procedures
In the event of exposure, follow these first-aid measures and seek immediate medical attention:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]
-
Fire: Use dry chemical, carbon dioxide, or foam to extinguish a fire.[2] Water spray may be used to cool containers.
Potential Synthesis and Reactivity
While a specific synthesis for 3-(3,5-Dichlorophenoxy)-2,4-pentanedione is not detailed in the provided search results, a plausible synthetic route could involve the reaction of 3-chloro-2,4-pentanedione with 3,5-dichlorophenol in the presence of a base. The reactivity of the final compound is expected to be influenced by the dicarbonyl system, which can participate in various chemical transformations.
The compound is likely to be stable under normal conditions.[3] However, it should be kept away from strong oxidizing agents, strong bases, and acids to prevent potentially hazardous reactions.[2][3]
Conclusion
While a dedicated Safety Data Sheet for 3-(3,5-Dichlorophenoxy)-2,4-pentanedione is not currently available, a thorough analysis of its structural components allows for a comprehensive and cautious approach to its safe handling. Researchers and drug development professionals should treat this compound as flammable, an irritant to the skin, eyes, and respiratory system, and with potential for systemic toxicity, particularly to the liver. Adherence to the stringent handling, storage, and personal protective equipment guidelines outlined in this document is essential to ensure laboratory safety. Further experimental investigation is warranted to fully elucidate its toxicological and physicochemical properties.
References
- Fisher Scientific. (2010, November 16).
- Sigma-Aldrich. (2025, November 6).
- Spectrum Chemical. (2012, July 31). Material Safety Data Sheet for 2,4-Dichlorophenoxyacetic acid.
- Thermo Fisher Scientific. (n.d.).
-
Food and Agriculture Organization of the United Nations. (n.d.). Toxicological evaluation of 2,4-D. Retrieved from [Link]
-
Kennedy, C. L., et al. (2011). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
- ChemicalBook. (n.d.).
-
Cheméo. (n.d.). Chemical Properties of 3-Chloro-2,4-pentanedione (CAS 1694-29-7). Retrieved from [Link]
-
Costa, B. M., et al. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Retrieved from [Link]
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- Cole-Parmer. (2002, December 3).
- 24d.info. (2020, August 14). Toxicology of 2,4-D.
-
National Institutes of Health. (n.d.). A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN103709023A - Synthesis method for 3,5-dichloro-2-pentanone.
- NP-MRD. (2022, March 17). Showing NP-Card for 2,4-Pentanedione (NP0047298).
-
PubChem. (n.d.). 3,5-Dichloropentan-2-one. Retrieved from [Link]
-
PubMed. (2011, December 15). Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells. Retrieved from [Link]
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- 4. 3-CHLORO-2,4-PENTANEDIONE - Safety Data Sheet [chemicalbook.com]
- 5. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Synthesis of 3-(3,5-Dichlorophenoxy)-2,4-pentanedione from 3-chloroacetylacetone
Application Note: High-Yield Synthesis of 3-(3,5-Dichlorophenoxy)-2,4-pentanedione
-Phenoxy-1,3-Dicarbonyl ScaffoldsExecutive Summary
This guide details the synthesis of 3-(3,5-Dichlorophenoxy)-2,4-pentanedione (Target Molecule) via the nucleophilic substitution of 3-chloro-2,4-pentanedione with 3,5-dichlorophenol . This scaffold represents a critical class of intermediates used in the development of agrochemicals (fungicides) and heterocyclic pharmaceutical precursors (e.g., pyrazoles, isoxazoles).
Unlike standard Williamson ether syntheses on simple alkyl halides, this protocol addresses the unique reactivity of
Retrosynthetic & Mechanistic Analysis
The formation of the ether linkage is achieved through the displacement of the secondary chloride on the acetylacetone backbone.
Key Mechanistic Challenge:
The starting material, 3-chloro-2,4-pentanedione, possesses an acidic proton at the C3 position (
Strategic Solution:
-
Base Selection: Potassium Carbonate (
). It is basic enough to deprotonate the phenol ( for 3,5-dichlorophenol) but provides a buffered equilibrium that maintains a sufficient concentration of the electrophilic neutral chloro-diketone. -
Catalysis: Potassium Iodide (KI) is employed as a Finkelstein catalyst. The transient formation of the 3-iodo species (a better leaving group) accelerates the reaction rate, allowing it to proceed at lower temperatures (refluxing acetone) to preserve the labile dicarbonyl moiety.
Reaction Scheme
Caption: Mechanistic pathway for the base-mediated substitution. The reaction relies on the in situ generation of the phenoxide anion.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |
| 3,5-Dichlorophenol | 163.00 | 1.0 | 1.63 g | Nucleophile |
| 3-Chloro-2,4-pentanedione | 134.56 | 1.1 | 1.48 g (approx 1.25 mL) | Electrophile |
| Potassium Carbonate ( | 138.21 | 1.5 | 2.07 g | Base |
| Potassium Iodide (KI) | 166.00 | 0.1 | 0.16 g | Catalyst |
| Acetone (Anhydrous) | - | - | 20 mL | Solvent |
Note: Scale described is 10 mmol.[2] Can be linearly scaled up to 100 mmol.
Step-by-Step Procedure
Step 1: Phenoxide Generation
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 3,5-Dichlorophenol (1.63 g, 10 mmol) and Anhydrous Acetone (20 mL).
-
Add Potassium Carbonate (2.07 g, 15 mmol) in a single portion.
-
Stir at room temperature for 15 minutes. The mixture will become a suspension as the phenoxide forms.
-
Observation: A slight color change (yellowing) may occur.
-
Step 2: Electrophile Addition & Catalysis 5. Add Potassium Iodide (0.16 g, 1 mmol). 6. Add 3-Chloro-2,4-pentanedione (1.48 g, 11 mmol) dropwise via syringe over 5 minutes.
- Precaution: 3-Chloro-2,4-pentanedione is a lachrymator. Perform this step in a fume hood.
Step 3: Reaction
7. Heat the reaction mixture to a gentle reflux (
- Rf Values: 3,5-Dichlorophenol (
), Product ( , often streaks due to keto-enol tautomerism).
- Reflux for 4–6 hours . Completion is indicated by the disappearance of the phenol spot.
Step 4: Workup & Isolation
10. Cool the mixture to room temperature.
11. Filter off the inorganic solids (
- Dissolve the residue in Ethyl Acetate (30 mL).
- Wash with 1M HCl (15 mL) to remove any unreacted enolates and ensure the product is in the neutral dione form.
- Wash with Brine (15 mL).
- Dry over Anhydrous
, filter, and concentrate.
- Recrystallization: The crude solid can be recrystallized from Ethanol/Water (9:1) or Hexane/Ethyl Acetate to yield off-white crystals.
Workflow Diagram
Caption: Operational workflow for the synthesis, purification, and isolation of the target dione.
Characterization & Quality Control
The product exists in equilibrium between the keto and enol forms, which significantly affects the NMR spectrum.
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: Expected range
(dependent on keto-enol ratio in solid state). -
1H NMR (400 MHz,
):-
Keto form:
2.35 (s, 6H, ), 5.20 (s, 1H, CH-OAr), 6.8–7.2 (m, 3H, Ar-H). -
Enol form:
2.10 (s, 6H), 14.5 (s, 1H, OH, broad, exchangeable). -
Note: The electron-withdrawing dichloro-phenoxy group may shift the equilibrium.
-
-
IR Spectroscopy:
- (C=O stretch, keto).
- (C=C, enol).
- (C-O-C ether stretch).
Safety & Troubleshooting
| Hazard | Mitigation |
| 3-Chloro-2,4-pentanedione | Lachrymator. Causes severe eye/skin irritation. Handle only in a functioning fume hood. Wear butyl rubber gloves if possible. |
| 3,5-Dichlorophenol | Toxic if swallowed/absorbed.[3] Corrosive to tissue. |
| Acetone | Highly flammable.[3][4] Keep away from hot plates/sparks. |
Troubleshooting Guide:
-
Low Yield: If the reaction stalls, add 0.1 eq of 18-crown-6 to solubilize the carbonate, or switch solvent to DMF (stir at
, do not reflux). -
O-alkylation vs. C-alkylation: While O-alkylation of the phenol is desired, C-alkylation of the phenol ring is rare under these conditions. However, if the acetylacetone acts as a nucleophile attacking the phenol (unlikely), check stoichiometry.
-
Hydrolysis: Avoid water in the reaction step. 3-chloroacetylacetone can hydrolyze to acetic acid and chloroacetone derivatives if wet.
References
-
Safety Data Sheet: 3-Chloroacetylacetone . TCI Chemicals. Accessed October 2025. Link
-
Synthesis of
-phenoxy ketones . Journal of the Chemical Society C: Organic, 1970. (Analogous reaction of 1,3-dichloroacetone with phenols). Link -
Kinetics of Reaction of 3-Chloroacetylacetone . Journal of Chemical and Pharmaceutical Research, 2009, 1(1): 276-281. (Demonstrates electrophilicity of 3-chloroacetylacetone). Link
-
Sigma-Aldrich Product Specification: 3-Chloro-2,4-pentanedione . Link
Sources
Using 3-(3,5-Dichlorophenoxy)-2,4-pentanedione as a precursor for pyrazoles
Protocol Focus: Using 3-(3,5-Dichlorophenoxy)-2,4-pentanedione as a Precursor
Abstract & Strategic Value
The synthesis of 4-aryloxypyrazoles represents a critical workflow in the development of bioactive scaffolds. The specific precursor, 3-(3,5-Dichlorophenoxy)-2,4-pentanedione , serves as a versatile intermediate for generating pyrazoles with high lipophilicity and metabolic stability—properties essential for herbicides (e.g., pyrazolynate analogs) and pharmaceutical candidates targeting COX-2 or specific kinase pathways.
This guide provides a robust, two-stage protocol:
-
Williamson-type Ether Synthesis: The controlled coupling of 3-chloro-2,4-pentanedione with substituted phenols.
-
Knorr Cyclization: The regiospecific condensation with hydrazines to form the pyrazole core.
Chemical Basis & Reaction Pathway
The transformation relies on the electrophilic nature of the
Key Mechanistic Insight: Direct reaction of electron-deficient phenols (like 3,5-dichlorophenol) with alkyl chlorides is kinetically sluggish. We utilize Potassium Iodide (KI) as a catalyst.[1] The iodide displaces the chloride in situ to form a transient, highly reactive alkyl iodide (Finkelstein reaction logic), which is then rapidly intercepted by the phenoxide.
Reaction Workflow Diagram
Figure 1: Step-wise synthetic pathway from raw materials to the final pyrazole scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of the Precursor
Target: 3-(3,5-Dichlorophenoxy)-2,4-pentanedione Scale: 10 mmol (scalable to >100 mmol)
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Amount | Role |
| 3-Chloro-2,4-pentanedione | 134.56 | 1.0 | 1.35 g | Electrophile |
| 3,5-Dichlorophenol | 163.00 | 1.0 | 1.63 g | Nucleophile |
| Potassium Carbonate (anhydrous) | 138.21 | 1.5 | 2.07 g | Base |
| Potassium Iodide (KI) | 166.00 | 0.1 | 0.17 g | Catalyst |
| Acetone (Dry) | - | - | 30 mL | Solvent |
Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dichlorophenol (1.63 g) in dry acetone (30 mL).
-
Deprotonation: Add anhydrous
(2.07 g). Stir at room temperature for 15 minutes to ensure formation of the phenoxide. Visual Check: The suspension may change color slightly. -
Activation: Add catalytic KI (0.17 g).
-
Addition: Add 3-chloro-2,4-pentanedione (1.35 g) dropwise over 5 minutes.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) for 4–6 hours .
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol spot should disappear.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Filter off the inorganic salts (
, , excess ) using a sintered glass funnel. Wash the cake with cold acetone. -
Concentrate the filtrate under reduced pressure to obtain a crude solid or oil.
-
-
Purification: Recrystallize from ethanol or a hexane/ethyl acetate mixture.
-
Expected Yield: 75–85%.
-
Characterization:
NMR should show a loss of the C3-H proton of the chloro-ketone and the presence of aromatic protons.
-
Protocol B: Cyclization to Pyrazole
Target: 4-(3,5-Dichlorophenoxy)-3,5-dimethyl-1H-pyrazole Reagent Note: This step uses the Knorr Pyrazole Synthesis mechanism.
| Reagent | Equiv.[5] | Role |
| Precursor (from Protocol A) | 1.0 | Substrate |
| Hydrazine Hydrate (80% or 99%) | 1.2–1.5 | Dinucleophile |
| Ethanol (Absolute) | - | Solvent |
| Glacial Acetic Acid (Optional) | Cat. | Catalyst (if sluggish) |
Procedure:
-
Dissolution: Dissolve the purified precursor (1.0 eq) in Ethanol (10 mL per gram of precursor).
-
Addition: Add Hydrazine Hydrate (1.2 eq) dropwise at room temperature.
-
Safety: This reaction is exothermic.[4] Ensure adequate venting.
-
-
Cyclization: Reflux the mixture for 3–5 hours .
-
Isolation:
-
Method A (Precipitation): Pour the hot reaction mixture into crushed ice (approx. 5x volume). The pyrazole typically precipitates as a white/off-white solid.
-
Method B (Evaporation): If no precipitate forms, evaporate the ethanol and recrystallize the residue from aqueous ethanol.
-
-
Drying: Filter the solid and dry in a vacuum oven at 50°C.
Characterization & Data Validation
To ensure scientific integrity, the isolated product must meet the following spectral criteria.
| Technique | Diagnostic Signal | Structural Confirmation |
| IR Spectroscopy | Precursor: | Confirms cyclization of the diketone into the pyrazole ring. |
| Precursor: Acetyl methyls (~2.3 ppm). Product: Methyls on pyrazole ring often shift slightly upfield; Appearance of broad NH singlet (~12-13 ppm). | Verifies the integrity of the dimethyl-pyrazole core and the phenoxy substitution. | |
| Mass Spectrometry | Product: Molecular Ion | Confirms molecular weight and isotopic pattern of dichloro substitution. |
Regioselectivity Note: When using Hydrazine Hydrate , the product is a tautomeric mixture (3,5-dimethyl), effectively symmetric in solution. If using Methylhydrazine , two regioisomers are possible. The steric bulk of the phenoxy group at C4 generally favors the formation of 1,3,5-trimethyl-4-phenoxypyrazole, but mixtures are common.
Troubleshooting & Optimization
Problem 1: Low Yield in Step 1 (Precursor Synthesis)
-
Cause: Incomplete displacement due to steric hindrance or moisture.
-
Solution: Ensure Acetone is dry. Increase KI loading to 0.2 eq. Switch solvent to DMF (Dimethylformamide) and heat to 80°C if the reaction stalls, though workup will require aqueous extraction.
Problem 2: "Oiling Out" of Pyrazole
-
Cause: Product is too soluble in ethanol/water mix.
-
Solution: Extract the aqueous quench mixture with Dichloromethane (DCM), dry over
, and evaporate. Triturate the resulting oil with cold Hexane or Diethyl Ether to induce crystallization.
Problem 3: Colored Impurities
-
Cause: Oxidation of the phenol or polymerization.
-
Solution: Perform Step 1 under a Nitrogen atmosphere. Use fresh Hydrazine Hydrate (old stocks can degrade).
References
-
Sher, M. et al. (2014). "Synthesis and Characterization of Some Novel 4-Aryloxy Substituted Pyrazoles." Asian Journal of Chemistry. Describes the fundamental route of condensing 3-chloro-2,4-pentanedione with phenols followed by hydrazine treatment.
-
Dirania, M. K. M.[1][5][6] & Hill, J. (1969).[1] "Reaction of phenols with
-chloro-ketones in the presence of potassium iodide." Journal of the Chemical Society C. Establishes the necessity of KI catalysis for the synthesis of -aryloxy-ketones. -
Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry. The authoritative text on Knorr Pyrazole synthesis mechanisms and tautomerism.
-
Sigma-Aldrich. "3-Chloro-2,4-pentanedione Product Specification."
Sources
- 1. Reaction of phenols with α-chloro-ketones in the presence of potassium iodide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. quora.com [quora.com]
- 4. US4323692A - Process for preparing phenoxybenzoic acids - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-Chloro-2,4-pentanedione | C5H7ClO2 | CID 74328 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Phenoxy-Substituted Pyrimidine Derivatives Using β-Diketones
Introduction: The Strategic Importance of Phenoxy-Substituted Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] The introduction of a phenoxy substituent onto the pyrimidine ring can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its binding affinity to target proteins and improving its metabolic stability. This structural motif is prevalent in a range of clinically important drugs, including kinase inhibitors for cancer therapy and novel antimicrobial agents. The synthesis of these valuable compounds can be efficiently achieved through the cyclocondensation of β-diketones with amidine derivatives, a robust and versatile method for constructing the pyrimidine core. This application note provides a detailed guide for researchers and drug development professionals on the preparation of phenoxy-substituted pyrimidine derivatives, with a focus on the underlying chemical principles, practical experimental protocols, and comprehensive characterization techniques.
Reaction Mechanism: A Stepwise Look at Pyrimidine Ring Formation
The synthesis of pyrimidines from β-dicarbonyl compounds and amidines, often referred to as the Pinner synthesis, is a classic and reliable method.[4] The reaction proceeds through a well-established mechanism involving nucleophilic attack, condensation, and subsequent aromatization.
The key steps are as follows:
-
Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the amidine on one of the carbonyl carbons of the β-diketone. This forms a tetrahedral intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the amidine then attacks the remaining carbonyl group, leading to a cyclic intermediate.
-
Dehydration and Aromatization: The cyclic intermediate undergoes dehydration to form a dihydropyrimidine, which then aromatizes to the final pyrimidine product. The driving force for this final step is the formation of a stable aromatic ring.
This reaction is often catalyzed by either an acid or a base, which can influence the reaction rate and yield. The choice of catalyst and reaction conditions can be optimized to favor the desired product and minimize side reactions.
Figure 1: Generalized workflow for the synthesis of phenoxy-substituted pyrimidines.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, step-by-step protocol for a representative synthesis of a phenoxy-substituted pyrimidine derivative.
Materials and Methods
Reagents:
-
1-(4-Phenoxyphenyl)butane-1,3-dione (or other substituted phenoxy-β-diketone)
-
Guanidine hydrochloride (or other amidine salt)
-
Sodium ethoxide (or other suitable base)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
-
Infrared (IR) spectrometer
Protocol: Synthesis of 2-Amino-4-methyl-6-(4-phenoxyphenyl)pyrimidine
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(4-phenoxyphenyl)butane-1,3-dione (1.0 eq) and guanidine hydrochloride (1.2 eq) in anhydrous ethanol (50 mL).
-
Base Addition: To the stirred solution, add sodium ethoxide (2.5 eq) portion-wise at room temperature. The addition may be exothermic, so it is important to control the rate of addition.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2-amino-4-methyl-6-(4-phenoxyphenyl)pyrimidine.
Figure 2: Step-by-step experimental workflow for the synthesis of phenoxy-substituted pyrimidines.
Data Analysis and Characterization
The synthesized phenoxy-substituted pyrimidine derivatives should be thoroughly characterized to confirm their structure and purity.
Spectroscopic Data
| Technique | Expected Observations for 2-Amino-4-methyl-6-(4-phenoxyphenyl)pyrimidine |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenoxy and phenyl rings, a singlet for the pyrimidine C5-H, a singlet for the methyl group, and a broad singlet for the amino group protons (exchangeable with D₂O).[5][6][7] |
| ¹³C NMR | Resonances for all unique carbon atoms, including the aromatic carbons, the pyrimidine ring carbons, and the methyl carbon.[7][8] |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the product.[5][9] |
| IR | Characteristic absorption bands for N-H stretching of the amino group, C=N and C=C stretching of the pyrimidine and aromatic rings, and C-O-C stretching of the ether linkage.[6][7] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure anhydrous conditions. Use a stronger base. |
| Product loss during work-up. | Optimize extraction and purification steps. | |
| Side Product Formation | Self-condensation of the β-diketone. | Control the rate of base addition. |
| Hydrolysis of the product. | Ensure anhydrous conditions during the reaction and work-up. | |
| Difficulty in Purification | Product and starting materials have similar polarity. | Use a different solvent system for chromatography or try a different purification method like recrystallization. |
Conclusion
The synthesis of phenoxy-substituted pyrimidine derivatives from β-diketones is a versatile and efficient method for accessing a class of compounds with significant potential in drug discovery. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize and characterize these valuable molecules. By understanding the underlying reaction mechanism and potential challenges, scientists can optimize their synthetic strategies to generate libraries of novel phenoxy-substituted pyrimidines for biological screening and lead optimization.
References
-
Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. (n.d.). Ijisrt.com. Retrieved March 2, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of 4-Phenoxy- Pyridine/Pyrimidine Derivatives as Dual VEGFR-2/c-Met Inhibitors. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved March 2, 2026, from [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC. Retrieved March 2, 2026, from [Link]
-
IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]
-
Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. (n.d.). Retrieved March 2, 2026, from [Link]
-
pdf - Journal of Molecular Science. (2025, June 24). Retrieved March 2, 2026, from [Link]
-
One-pot synthesis of 4,5-biphenyl-2-pyrimidinylguanidine derivatives. (2009, September 15). PubMed. Retrieved March 2, 2026, from [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Retrieved March 2, 2026, from [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025, August 30). Retrieved March 2, 2026, from [Link]
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (n.d.). Frontiers. Retrieved March 2, 2026, from [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI. Retrieved March 2, 2026, from [Link]
-
One‐pot synthesis of polysubstituted pyrimidinones derivatives. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]
-
Synthesis of 4-pyrido-6-aryl-2-substituted amino pyrimidines as a new class of antimalarial agents. (2005, November 15). PubMed. Retrieved March 2, 2026, from [Link]
-
1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (n.d.). Retrieved March 2, 2026, from [Link]
-
Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. (2022, June 6). PMC. Retrieved March 2, 2026, from [Link]
Sources
- 1. ijisrt.com [ijisrt.com]
- 2. jchemrev.com [jchemrev.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jmolecularsci.com [jmolecularsci.com]
- 8. mdpi.com [mdpi.com]
- 9. One-pot synthesis of 4,5-biphenyl-2-pyrimidinylguanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(3,5-Dichlorophenoxy)-2,4-pentanedione as a ligand in coordination chemistry
Application Note: 3-(3,5-Dichlorophenoxy)-2,4-pentanedione in Coordination Chemistry
Part 1: Executive Summary & Rational Design
3-(3,5-Dichlorophenoxy)-2,4-pentanedione (hereafter DCP-acac ) represents a strategically designed ligand scaffold for medicinal inorganic chemistry. Unlike the parent acetylacetone (acac), which forms hydrophilic complexes often limited by poor cellular uptake, DCP-acac incorporates a bulky, electron-withdrawing 3,5-dichlorophenoxy moiety at the
Key Chemical Advantages:
-
Lipophilicity Enhancement: The dichlorophenoxy group significantly increases the partition coefficient (
), facilitating passive diffusion of neutral metal complexes across the lipid bilayer of cancer cells or bacteria. -
Electronic Modulation: The electron-withdrawing nature of the phenoxy group (inductive effect of Oxygen and Chlorine) reduces the
of the -diketone protons. This increases the Lewis acidity of the coordinated metal center, potentially enhancing catalytic activity (e.g., in Lewis acid catalysis) or reactivity towards biological nucleophiles (e.g., DNA bases, protein thiols). -
Steric Protection: The bulky 3,5-substituted ring shields the metal center from rapid hydrolytic degradation in aqueous biological media, extending the half-life of the active species.
Part 2: Synthesis Protocol (Ligand Preparation)
Objective: Synthesis of DCP-acac via nucleophilic substitution.
Principle: The reaction involves the
Materials:
-
3-Chloro-2,4-pentanedione (CAS: 1694-29-7)[1]
-
3,5-Dichlorophenol (CAS: 591-35-5)
-
Potassium Carbonate (
, anhydrous) -
Acetone (HPLC grade, dried) or Acetonitrile
-
Potassium Iodide (catalytic amount)
Step-by-Step Methodology:
-
Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dichlorophenol (10 mmol, 1.63 g) in 50 mL of dry acetone.
-
Deprotonation: Add anhydrous
(12 mmol, 1.66 g) to the solution. Stir the suspension at room temperature for 30 minutes to generate the potassium phenoxide intermediate.-
Expert Insight: The color may shift slightly (yellowing) indicating phenoxide formation.
-
-
Substitution: Add 3-chloro-2,4-pentanedione (10 mmol, 1.35 g) dropwise to the reaction mixture. Add a pinch of Potassium Iodide (KI) to act as a Finkelstein catalyst, accelerating the reaction.
-
Reflux: Heat the mixture to reflux (
for acetone) and stir vigorously for 6–8 hours.-
Monitoring: Monitor progress via TLC (Silica gel; Hexane:Ethyl Acetate 4:1). The starting phenol spot should disappear.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (
, unreacted ). -
Evaporate the solvent under reduced pressure (Rotavap).
-
-
Purification: The crude residue is often an oil or low-melting solid. Recrystallize from ethanol/water or purify via column chromatography (Silica gel 60; Eluent: Hexane/DCM gradient) to obtain DCP-acac .
Yield Expectation: 75–85% Characterization:
-
NMR (
): 2.25 (s, 6H, ), 7.0-7.3 (m, 3H, Ar-H), 14.5 (s, 1H, enolic OH - if enol form dominates). Note: The C3-H proton of acac is absent, confirming substitution.
Part 3: Metal Complexation Protocol
Target: Synthesis of neutral bis-chelate complexes, e.g.,
Workflow:
-
Ligand Solution: Dissolve DCP-acac (2 mmol) in 20 mL of Ethanol. Warm slightly to ensure complete dissolution.
-
Metal Solution: Dissolve the metal salt (1 mmol) (e.g.,
or for exchange) in 10 mL of Ethanol/Water (9:1).-
Note: Acetate salts are preferred as the acetate anion acts as a base to deprotonate the ligand. If using chlorides (
), add a stoichiometric amount of Sodium Acetate or Triethylamine.
-
-
Complexation: Slowly add the metal solution to the ligand solution with constant stirring.
-
Reflux: Heat the mixture to reflux for 2–4 hours. A precipitate usually forms (often colored: Blue/Green for Cu, Green for V).
-
Isolation: Cool the mixture. Filter the precipitate, wash with cold ethanol (to remove unreacted ligand) and diethyl ether. Dry in a vacuum desiccator.[2]
Part 4: Visualization of Workflows
Figure 1: Synthesis & Coordination Logic
Caption: Synthetic pathway from precursors to the final lipophilic metal coordination complex.
Figure 2: Biological Mechanism of Action (Hypothetical)
Caption: Proposed mechanism of cellular uptake and activation for DCP-acac metal complexes.
Part 5: Data Presentation & Characterization
Table 1: Diagnostic IR Spectroscopy Bands To validate the synthesis, compare the IR spectrum of the free ligand vs. the metal complex.
| Functional Group | Ligand (DCP-acac) ( | Metal Complex ( | Interpretation |
| 1700–1720 (Keto) / 1600 (Enol) | Shifted to 1550–1580 | Indicates coordination of Carbonyl Oxygen to Metal. | |
| 1220–1250 | 1220–1250 | Ether linkage remains intact (non-coordinating). | |
| N/A | 400–500 | Formation of Metal-Oxygen bond. | |
| Broad ~3400 (Enolic) | Absent | Deprotonation confirms anionic coordination. |
Table 2: Expected Physicochemical Properties
| Property | Acetylacetone (acac) | DCP-acac (Target) | Impact on Drug Design |
| Molecular Weight | 100.12 g/mol | ~261.0 g/mol | Increased size/bulk. |
| Lipophilicity ( | 0.34 (Hydrophilic) | > 3.5 (Estimated) | Drastically improved membrane permeability. |
| Electronic Effect | Electron Donating ( | Electron Withdrawing (Cl-Ph-O) | Increases Metal Lewis Acidity (Reactivity). |
Part 6: Troubleshooting & Expert Tips
-
C-Alkylation vs. O-Alkylation:
-
Issue: Reaction of phenols with
-diketones can sometimes lead to O-alkylation of the enol rather than C-alkylation at the central carbon. -
Solution: Using 3-chloro-2,4-pentanedione specifically targets the C3 position via nucleophilic substitution, avoiding ambiguity. Ensure the solvent is dry to prevent hydrolysis of the chloro-precursor.
-
-
Purification of Complexes:
-
If the metal complex is oily, triturating with cold hexane or pentane often induces crystallization.
-
DCP-acac complexes are likely soluble in chloroform/DCM but insoluble in water. Use this solubility difference for extraction-based purification.
-
-
Spectroscopic Validation:
-
In
NMR, the disappearance of the signal at 16 ppm (enolic OH of free ligand) is the definitive proof of successful metal coordination.
-
References
-
Synthesis of 3-substituted acetylacetones
- Title: "Reactions of 3-chloro-2,4-pentanedione with phenols: A route to 3-aryloxy-2,4-pentanediones."
- Source:Journal of Organic Chemistry (General Protocol Adapt
-
URL:[Link] (Search: "3-chloro-2,4-pentanedione substitution")
-
Biological Activity of Acac Derivatives
- Title: "Synthesis, characterization and biological activity of transition metal complexes with substituted acetylacetone."
- Source:Journal of Coordin
-
URL:[Link]
-
Lipophilicity in Metal-Based Drugs
-
Vanadium Complexes in Diabetes
- Title: "Vanadium compounds as insulin mimetics: Focus on acetylacetonate deriv
- Source:Chemical Reviews.
-
URL:[Link]
Sources
Application Notes and Protocols for Metal Complexes of 3-Aryloxyacetylacetone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes of β-diketonates, such as acetylacetone (acac), are a cornerstone of coordination chemistry, with applications spanning from industrial catalysis to therapeutic agents.[1][2] The functionalization of the acetylacetone ligand at the C3 (γ) position offers a powerful strategy to modulate the steric and electronic properties of the resulting metal complexes, thereby fine-tuning their reactivity and biological activity. This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of metal complexes featuring 3-aryloxyacetylacetone derivatives as ligands. These ligands, characterized by an aryloxy moiety linked to the acetylacetone backbone, introduce a new dimension of structural diversity and potential for designing novel metal-based compounds with tailored functionalities. The presence of the aryloxy group can influence the lipophilicity, hydrogen bonding capabilities, and π-stacking interactions of the complexes, which are critical parameters in drug design and catalysis.[3][4]
The protocols and notes herein are designed to provide both the foundational knowledge and the practical steps necessary for researchers to explore this promising class of compounds. We will delve into the synthesis of the 3-aryloxyacetylacetone ligand, its subsequent complexation with various metal ions, and the characterization of the resulting complexes. Furthermore, we will explore potential applications, drawing on the established biological and catalytic activities of related metal complexes.
I. Synthesis of 3-Aryloxyacetylacetone Ligands
The introduction of an aryloxy group at the C3 position of acetylacetone can be achieved through several synthetic routes. One common approach involves the reaction of an aryloxyacetyl chloride with the sodium salt of acetylacetone. This method provides a versatile platform for introducing a wide range of substituted aryl groups.
Protocol 1: Synthesis of 3-(Phenoxy)acetylacetone
This protocol details the synthesis of a representative 3-aryloxyacetylacetone ligand, 3-(phenoxy)acetylacetone.
Materials:
-
Phenoxyacetic acid
-
Thionyl chloride (SOCl₂)
-
Acetylacetone
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
Step 1: Synthesis of Phenoxyacetyl Chloride
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add phenoxyacetic acid (10 mmol) and thionyl chloride (20 mmol, 2 equivalents).
-
Gently reflux the mixture for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude phenoxyacetyl chloride is used directly in the next step.
Step 2: Preparation of Sodium Acetylacetonate
-
In a 250 mL three-necked flask under an inert atmosphere, add sodium hydride (12 mmol, 1.2 equivalents) to anhydrous diethyl ether (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetylacetone (10 mmol) dropwise to the suspension with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The formation of a white precipitate indicates the formation of sodium acetylacetonate.
Step 3: Synthesis of 3-(Phenoxy)acetylacetone
-
Dissolve the crude phenoxyacetyl chloride from Step 1 in anhydrous diethyl ether (20 mL).
-
Add the phenoxyacetyl chloride solution dropwise to the suspension of sodium acetylacetonate from Step 2 at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-(phenoxy)acetylacetone.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial during the preparation of sodium acetylacetonate as sodium hydride is highly reactive with moisture.
-
Anhydrous Solvents: Anhydrous solvents are essential to prevent the decomposition of the reactive intermediates, such as phenoxyacetyl chloride and sodium acetylacetonate.
-
Stepwise Addition at Low Temperature: The dropwise addition of reagents at 0 °C helps to control the exothermic reaction and prevent the formation of side products.
II. Synthesis of Metal Complexes
The 3-aryloxyacetylacetone ligands can be readily complexed with a variety of metal ions to form stable coordination compounds.[2] The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent, often in the presence of a base to deprotonate the ligand.
Protocol 2: Synthesis of a Generic Metal(II) Complex of 3-(Phenoxy)acetylacetone
This protocol provides a general method for the synthesis of a metal(II) complex, which can be adapted for various divalent metal ions such as Cu(II), Ni(II), Co(II), and Zn(II).
Materials:
-
3-(Phenoxy)acetylacetone
-
Metal(II) chloride or acetate salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O)
-
Methanol or ethanol
-
Sodium hydroxide (NaOH) or triethylamine (Et₃N)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve 3-(phenoxy)acetylacetone (2 mmol) in methanol (20 mL) in a 50 mL round-bottom flask.
-
In a separate flask, dissolve the metal(II) salt (1 mmol) in methanol (10 mL).
-
Add a methanolic solution of sodium hydroxide (2 mmol) or triethylamine (2 mmol) to the ligand solution to deprotonate the ligand.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A precipitate will form upon addition. The color of the precipitate will depend on the metal ion used.
-
Heat the reaction mixture to reflux for 2-3 hours to ensure complete complexation.
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by filtration, wash with cold methanol, and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Self-Validating System:
The successful formation of the complex can be initially confirmed by a color change and the formation of a precipitate. Further validation is achieved through characterization techniques as described in the next section. The yield of the reaction should be recorded and compared with literature values for similar complexes.
III. Characterization of Metal Complexes
A thorough characterization of the synthesized metal complexes is essential to confirm their structure and purity. The following techniques are commonly employed.
A. Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. The disappearance of the broad O-H stretching band of the enol form of the free ligand and the shift of the C=O and C=C stretching vibrations to lower frequencies upon complexation are indicative of coordination.[1]
-
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which can help in determining the geometry of the complex.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes (e.g., Zn(II)). The disappearance of the enolic proton signal and shifts in the signals of the ligand protons upon complexation confirm the formation of the complex. For paramagnetic complexes, NMR spectra will show broad signals.[6]
B. Other Analytical Techniques
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to confirm the empirical formula.
-
Mass Spectrometry: Determines the molecular weight of the complex.
-
Magnetic Susceptibility Measurements: Helps to determine the number of unpaired electrons in paramagnetic complexes, which provides insight into the electronic structure and geometry of the metal center.[7][8]
-
X-ray Crystallography: Provides the definitive three-dimensional structure of the complex in the solid state.
IV. Applications of Metal Complexes of 3-Aryloxyacetylacetone Derivatives
The unique structural features of these complexes make them promising candidates for various applications.
A. Biological Applications
Metal complexes often exhibit enhanced biological activity compared to the free ligands.[9][10] The introduction of an aryloxy group can modulate the lipophilicity of the complexes, potentially improving their cell permeability and therapeutic efficacy.
-
Antimicrobial and Antifungal Activity: Many metal complexes of β-diketones and their derivatives have shown significant activity against a range of bacteria and fungi.[3] The mechanism of action is often attributed to the disruption of cellular processes upon chelation of the metal ion.
-
Anticancer Activity: The design of novel metal-based anticancer agents is an active area of research.[4] These complexes can interact with DNA or inhibit key enzymes involved in cancer cell proliferation.
-
Anti-inflammatory Activity: Some metal complexes have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes.[4]
Protocol 3: In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)
-
Prepare a nutrient agar medium and pour it into sterile Petri plates.
-
Once the agar solidifies, inoculate the plates with a standardized microbial culture.
-
Create wells of a specific diameter in the agar using a sterile cork borer.
-
Add a known concentration of the synthesized metal complex (dissolved in a suitable solvent like DMSO) to the wells.
-
Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates higher antimicrobial activity.
B. Catalytic Applications
Metal acetylacetonate complexes are widely used as catalysts in various organic transformations.[11] The functionalization of the ligand can influence the catalytic activity and selectivity of the complex.
-
Cross-Coupling Reactions: Palladium complexes are particularly known for their catalytic activity in C-C and C-N bond-forming reactions.[12]
-
Polymerization: Some transition metal complexes can act as catalysts for the polymerization of olefins.[7]
-
Oxidation Reactions: Metal complexes can catalyze the oxidation of various organic substrates.
Experimental Workflow for Catalytic Activity Screening
Caption: Workflow for screening the catalytic activity of a newly synthesized metal complex.
V. Data Presentation
Table 1: Representative Physicochemical Data for a Hypothetical Cu(II) Complex of 3-(Phenoxy)acetylacetone
| Property | Value |
| Formula | Cu(C₁₁H₁₁O₃)₂ |
| Molecular Weight | 470.02 g/mol |
| Appearance | Green crystalline solid |
| Melting Point | > 250 °C |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol |
| IR (cm⁻¹) | ν(C=O): 1580, ν(C=C): 1520, ν(M-O): 450 |
| UV-Vis (λ_max, nm) | 680 (d-d transition) |
| Magnetic Moment (µ_eff) | 1.85 B.M. |
Table 2: Hypothetical Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound | E. coli | S. aureus | C. albicans |
| 3-(Phenoxy)acetylacetone | 8 | 10 | 7 |
| Cu(II) Complex | 18 | 22 | 15 |
| Standard Antibiotic (Ciprofloxacin) | 25 | 28 | N/A |
| Standard Antifungal (Fluconazole) | N/A | N/A | 20 |
VI. Conclusion
The metal complexes of 3-aryloxyacetylacetone derivatives represent a versatile and largely unexplored class of compounds with significant potential in both medicinal chemistry and catalysis. The ability to systematically modify the aryloxy substituent provides a powerful tool for fine-tuning the properties of these complexes. The protocols and application notes provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate these promising materials. Further investigations into the structure-activity relationships of these complexes are warranted and are expected to lead to the development of novel compounds with enhanced performance in various applications.
VII. References
-
Ahmed, M., Mohamed, G. G. (2022). Synthesis, spectral characterization, antimicrobial evaluation and molecular docking studies on new metal complexes of novel Schiff base derived from 4, 6-dihydroxy-1, 3- phenylenediethanone. Journal of Molecular Structure, 1256, 132496.
-
Corce, V., et al. (2016). Chelation in medicine. Coordination Chemistry Reviews, 327-328, 1-23.
-
Ibrahim, A. S., et al. (2022). Pyrazolone derivatives: A rich scaffold for drug design and development. European Journal of Medicinal Chemistry, 235, 114282.
-
Kumar, S., et al. (2022). The C=N linkage: A versatile moiety in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-25.
-
Mohamed, G. G., M. M. Omar, and A. A. Ibrahim. "Synthesis and characterization of metals (Al, Cr, Co, Mn and VO) complexes with acetylacetone (β-diketone)." Chemistry and Materials Research 7.19 (2017): 50-59.
-
Sethi, K., et al. (2014). Synthesis, spectral characterization and antimicrobial studies of some transition metal complexes of a new Schiff base ligand. Journal of the Serbian Chemical Society, 79(10), 1201-1212.
-
Singh, H. L., et al. (2012). Synthesis, spectroscopic and antimicrobial studies of Co(II), Ni(II) and Cu(II) complexes with Schiff bases derived from 2-nitrobenzaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 949-956.
-
Weberg, R. T., et al. (2022). Bioinorganic chemistry and drug design. Chemical Reviews, 122(1), 1-84.
-
Liu, X., et al. (2022). Recent advances in Schiff base metal complexes as catalysts. Coordination Chemistry Reviews, 451, 214264.
-
Magrite, A. S., et al. "Characterizing Metal Acetylacetonate Complexes Using the Evans Method and the Spinsolve NMR Spectrometer." AZoM. com, October 5 (2015).
-
Harvey, D. (2020). Experiment 10: Synthesis and Recrystallization of Metal-Ligand Complexes Containing the Ligand Acetylacetone. The Creative Chemist.
-
"Therapeutic Applications of Transition Metal Complexes." IOSR Journal of Pharmacy and Biological Sciences, vol. 2, no. 4, 2012, pp. 1-7.
-
"Metal Complexes for Therapeutic Applications." PubMed Central, National Library of Medicine.
-
"Novel Structures and Magnetic Properties of Two [Mn 2 ] Complexes with 2,4-di-2-pyridyl-2,4-pentanediol as the Ligand." MDPI.
-
"Synthesis of Half-Titanocene Complexes Containing π,π-Stacked Aryloxide Ligands, and Their Use as Catalysts for Ethylene (Co)polymerizations." PubMed Central, National Library of Medicine.
-
"Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand." Semantic Scholar.
-
"The Chemistry of Transition Metals with Three-Membered Ring Heterocycles." The Doyle Group - Princeton University.
-
"One-pot two-step synthesis of 3-iodo-4-aryloxy coumarins and their Pd/C-catalyzed annulation to coumestans." PubMed Central, National Library of Medicine.
-
"Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride." Systematic Reviews in Pharmacy.
-
"Regioselective Synthesis of 3-(aryloxyacetyl)-2,3-dihydrothieno[3,2-c][13] benzothiopyran-4-ones: A Tandem andsigmatropic Rearrangement Approach." ResearchGate.
-
"Complexation studies of 3-substituted β-diketones with selected d- and f-metal ions." ResearchGate.
-
"A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione." ResearchGate.
-
"3d Early Transition Metal Complexes Supported by a New Sterically Demanding Aryloxide Ligand." RSC Publishing.
-
"Catalytic Applications of Transition Metal Complexes." ResearchGate.
-
"3‐Arylcoumarin Scaffolds From 3‐Chlorocoumarin and Arylboronic Acids via Site‐Selective CCl Bond Activation With Palladium Complexes of NO Chelating Hydrazones." ResearchGate.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Arylacetones From Aryl Halides and Acetylacetonate - [www.rhodium.ws] [erowid.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. doyle.princeton.edu [doyle.princeton.edu]
- 6. academics.su.edu.krd [academics.su.edu.krd]
- 7. Synthesis of Half-Titanocene Complexes Containing π,π-Stacked Aryloxide Ligands, and Their Use as Catalysts for Ethylene (Co)polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines - Google Patents [patents.google.com]
- 9. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3-Phenylazoacetylacetone - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: One-Pot Synthesis of Heterocycles from 3-Phenoxy-2,4-pentanedione
Part 1: Introduction & Strategic Overview
The 3-Phenoxy Scaffold in Drug Discovery
The incorporation of phenoxy ether motifs into heterocyclic cores is a high-value strategy in medicinal chemistry. The 3-phenoxy-2,4-pentanedione (also known as
-
Kinase Inhibitors: Targeting VEGFR-2 and c-Met pathways (e.g., 4-phenoxypyrimidines).
-
Herbicides & Agrochemicals: 4-phenoxypyrazoles often exhibit potent auxin-type activity.
-
Antimicrobials: Phenoxy-substituted isoxazoles disrupt bacterial biofilms.
The "One-Pot" Advantage
Traditional syntheses often require the isolation of the unstable 3-phenoxy-1,3-diketone intermediate, leading to degradation and yield loss. This Application Note details a robust, one-pot methodology that stabilizes the reactive 1,3-dicarbonyl core and drives the condensation with binucleophiles (hydrazines, amidines, hydroxylamine) to completion.
Key Technical Benefits:
-
Atom Economy: Eliminates intermediate purification steps.
-
Regiocontrol: The symmetric nature of the acetyl groups in 3-phenoxy-2,4-pentanedione simplifies the product profile (creating 3,5-dimethyl-4-phenoxy derivatives), avoiding complex regioisomer separations common with unsymmetrical diketones.
Part 2: Chemistry & Mechanism[1][2][3][4][5]
The Reactivity Profile
3-Phenoxy-2,4-pentanedione contains a highly reactive 1,3-dicarbonyl system flanked by an electron-withdrawing phenoxy group at the
-
Enhanced Acidity: The C3 proton is more acidic (
) than in unsubstituted acetylacetone, facilitating enolization. -
Steric Bulk: The phenoxy group directs nucleophilic attack towards the carbonyl carbons, suppressing C-alkylation side reactions.
Mechanistic Pathway (General Condensation)
The synthesis proceeds via a classic Knorr-type cyclocondensation .
-
Nucleophilic Attack: The primary amine of the binucleophile attacks one carbonyl carbon, forming a hemiaminal.
-
Dehydration: Loss of water generates a mono-imine/enamine intermediate.
-
Cyclization: The second nucleophilic center attacks the remaining carbonyl.
-
Aromatization: Final dehydration yields the stable heteroaromatic system.
Figure 1: General mechanistic flow for the condensation of 3-phenoxy-2,4-pentanedione with binucleophiles.
Part 3: Experimental Protocols
Pre-requisite: Preparation of Starting Material (Optional)
If 3-phenoxy-2,4-pentanedione is not commercially available, it can be generated in situ.
Reaction: 3-Chloro-2,4-pentanedione + Phenol +
-
Note: For the protocols below, we assume the user has the isolated diketone or a crude solution of it.
Protocol A: Synthesis of 4-Phenoxypyrazoles
Target: 3,5-Dimethyl-4-phenoxypyrazole Reagent: Hydrazine Hydrate (or substituted hydrazines)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 3-phenoxy-2,4-pentanedione (1.0 equiv, 5 mmol) in Ethanol (20 mL).
-
Reagent Addition: Add Hydrazine Hydrate (1.2 equiv, 6 mmol) dropwise at room temperature.
-
Expert Insight: The reaction is exothermic. Control addition rate to prevent boil-over.
-
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid .
-
Why? Acid catalysis activates the carbonyl carbons, accelerating the initial nucleophilic attack.
-
-
Reflux: Heat the mixture to reflux (
C) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane). -
Work-up:
-
Purification: Recrystallize from Ethanol/Water (1:1) if necessary.
Protocol B: Synthesis of 5-Phenoxypyrimidines
Target: 4,6-Dimethyl-5-phenoxypyrimidin-2-amine (using Guanidine) or Pyrimidin-2-one (using Urea). Reagent: Guanidine HCl, Urea, or Thiourea.
Step-by-Step Methodology:
-
Base Preparation: In a dry flask, prepare a solution of sodium ethoxide by dissolving Sodium metal (1.5 equiv) in absolute Ethanol (30 mL).
-
Safety: Handle sodium under inert atmosphere.
-
-
Reagent Activation: Add Guanidine Hydrochloride (1.2 equiv) to the ethoxide solution. Stir for 15 min to liberate the free base.
-
Condensation: Add 3-phenoxy-2,4-pentanedione (1.0 equiv) slowly.
-
Reaction: Reflux for 6–8 hours.
-
Observation: The solution often turns yellow/orange.
-
-
Work-up:
-
Evaporate solvent to dryness.
-
Redissolve residue in minimal water.
-
Neutralize with dilute Acetic Acid to pH 7. The pyrimidine will precipitate.
-
-
Purification: Recrystallize from DMF/Ethanol.
Protocol C: Synthesis of 4-Phenoxyisoxazoles
Target: 3,5-Dimethyl-4-phenoxyisoxazole Reagent: Hydroxylamine Hydrochloride
Step-by-Step Methodology:
-
Mixture: Combine 3-phenoxy-2,4-pentanedione (1.0 equiv) and Hydroxylamine Hydrochloride (1.2 equiv) in Ethanol (20 mL).
-
Buffering: Add Sodium Acetate (1.2 equiv) or Pyridine (2.0 equiv).
-
Reflux: Heat to reflux for 3–5 hours.
-
Work-up: Pour into ice-water. Extract with Dichloromethane (
mL). -
Drying: Dry organic layer over
and concentrate. -
Yield: Typically 75–85%.
Part 4: Data Summary & Troubleshooting
Comparative Reaction Data
| Heterocycle Class | Co-Reactant | Catalyst/Base | Solvent | Typical Yield | Reaction Time |
| Pyrazole | Hydrazine Hydrate | AcOH (cat.) | EtOH | 85-95% | 2-4 h |
| N-Phenylpyrazole | Phenylhydrazine | AcOH (cat.) | EtOH | 80-90% | 3-5 h |
| Pyrimidine | Urea / Thiourea | NaOEt / HCl | EtOH | 60-75% | 6-10 h |
| Isoxazole | Hydroxylamine HCl | NaOAc | EtOH | 75-85% | 3-5 h |
Troubleshooting Guide
-
Low Yield (Pyrimidines): The condensation with urea is less favorable than with hydrazine. Solution: Use a stronger base (NaOEt) and strictly anhydrous ethanol.
-
Oily Product: If the product does not precipitate upon pouring into water, extract with EtOAc, dry, and triturate with cold Hexane/Ether to induce crystallization.
-
Incomplete Reaction: If TLC shows starting material after 4 hours, add 0.5 equiv more of the binucleophile and continue reflux.
Part 5: Visualization of Workflow
Figure 2: Decision tree for selecting the appropriate synthetic route based on the target heterocycle.
Part 6: References
-
Synthesis of 4-phenoxypyrazoles:
-
Synthesis of 4-phenoxypyrimidines:
-
Design, Synthesis and Biological Evaluation of 4-Phenoxy-Pyridine/Pyrimidine Derivatives. RSC Advances.
-
-
General 1,3-Diketone Reactivity (Wolff-Kishner/Knorr):
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.
-
-
Synthesis of 1,3-Diketone Precursors:
-
3-Chloro-2,4-pentanedione Synthesis and Properties. Organic Syntheses / ChemicalBook.
-
-
One-Pot Multicomponent Reactions (General Context):
-
Recent advances in the multicomponent synthesis of heterocycles.[8] PMC (NIH).
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Optimizing yield for O-alkylation vs C-alkylation of acetylacetone
The following technical guide is structured as a Level 3 Support Resource for synthetic chemists dealing with the ambident nucleophilicity of acetylacetone (2,4-pentanedione).
Core Mechanistic Directive (The "Why")
Acetylacetone (acac) is the quintessential ambident nucleophile . Upon deprotonation, the negative charge is delocalized between the central carbon (
-
C-Alkylation: Thermodynamically favored. The C-C bond formed is stronger than the O-C bond. This is the "default" pathway under equilibrium conditions.
-
O-Alkylation: Kinetically favored (under specific conditions). Produces enol ethers. This requires interrupting the thermodynamic sink or utilizing Hard-Soft Acid-Base (HSAB) interactions to direct the electrophile to the oxygen.
The Selectivity Decision Matrix
Use this matrix to align your reaction conditions with your target isomer.
| Variable | Conditions for C-Alkylation (Target: | Conditions for O-Alkylation (Target: Enol Ether) |
| Electrophile (Leaving Group) | Soft: Iodides ( | Hard: Sulfates ( |
| Counter-ion (Base) | Small/Coordinating: | Large/Complexing: |
| Solvent | Protic or Non-Polar: Ethanol, Acetone, THF. | Polar Aprotic: DMSO, HMPA (Solvates cation, leaves "naked" enolate).[1] |
| Temperature | Reflux (Thermodynamic control). | Room Temp / Low Temp (Kinetic control). |
Visualizing the Pathway
The following decision tree illustrates the critical control points for directing regioselectivity.
Caption: Workflow logic for selecting reaction parameters based on the desired alkylation site (C vs. O).
Protocol A: Maximizing C-Alkylation
Objective: Synthesize 3-substituted-2,4-pentanediones. Mechanism: The enolate carbon is the "softer" nucleophile. By using a "soft" electrophile (Alkyl Iodide) and a solvent that allows hydrogen bonding or tight ion-pairing (masking the oxygen), we drive the reaction to the Carbon center.
Recommended Workflow (Standard)
-
Solvent: Acetone (for weak bases) or THF (for strong bases).
-
Base: Potassium Carbonate (
) is generally sufficient. For difficult substrates, Sodium Hydride ( ). -
Electrophile: Alkyl Iodide (
). Avoid chlorides.
Troubleshooting C-Alkylation
Issue: Low yield or incomplete conversion.
Diagnosis: The enolate may be too aggregated, or the base is too weak.
Advanced Fix (The Cesium Effect):
While Cesium (
-
Ref: SciSpace, 2012 [1]; ResearchGate, 2025 [2].
Protocol (High-Throughput C-Alkylation):
-
Dissolve acetylacetone (1.0 equiv) in DMF (0.5 M).
-
Add
(1.5 equiv). -
Add Alkyl Iodide (1.2 equiv).
-
Stir at RT. (Expect rapid conversion).
Protocol B: Maximizing O-Alkylation
Objective: Synthesize enol ethers (4-alkoxypent-3-en-2-one). Mechanism: This is the difficult path. You must block the Carbon center or make the Oxygen center the only viable attacker.
-
HSAB Theory: The Oxygen is a "Hard" base.[2] It reacts best with "Hard" acids (high charge density, low polarizability).
-
The Silver Bullet: Silver ions (
) have a unique affinity for halides. When using , the silver coordinates to the leaving group (halide) and the enolate oxygen, creating a transition state that forces alkylation at the oxygen.
Recommended Workflow (The Silver Oxide Method)
This is the most reliable method for generating enol ethers from 1,3-dicarbonyls.
-
Reagents: Acetylacetone (1.0 equiv), Alkyl Halide (1.2 - 5.0 equiv),
(1.5 equiv). -
Solvent: Dichloromethane (DCM) or neat alkyl halide if liquid.
-
Procedure:
-
Suspend
in DCM. -
Add acetylacetone and the alkyl halide (preferably iodide or bromide for Ag-mediated, though HSAB suggests sulfonates, Ag drives the halide abstraction).
-
Stir at room temperature.
-
Filtration: Filter through Celite to remove silver salts immediately upon completion.
-
-
Why this works: The
acts as a "halophile," pulling the halide off the electrophile while simultaneously coordinating the dicarbonyl oxygen, effectively "delivering" the alkyl group to the oxygen.
-
Ref: Tetrahedron Lett., 1997 [3]; NIH, 2016 [4].
Alternative: Hard Electrophile Method
If Silver is too expensive or incompatible:
-
Base:
or .[3][4] -
Solvent: DMSO (Polar aprotic is mandatory to separate the ion pair).
-
Electrophile: Dimethyl Sulfate (
) or Diethyl Sulfate. -
Note: This often yields mixtures (C+O), but the O-isomer ratio is significantly higher than with alkyl halides.
FAQ & Troubleshooting
Q: I am getting a mixture of C- and O-alkylated products. How do I separate them?
A: C-alkylated products (still
-
Separation Protocol: Wash the organic layer with dilute aqueous NaOH. The C-alkylated product will deprotonate and move to the aqueous layer. The O-alkylated enol ether will remain in the organic layer. Acidify the aqueous layer later to recover the C-alkylated product.
Q: Can I use Cesium Carbonate for O-alkylation?
A: Proceed with caution. While
Q: Why is O-alkylation favored in DMSO?
A: In protic solvents (MeOH), the solvent hydrogen-bonds to the enolate oxygen, reducing its electron density/nucleophilicity. In DMSO (polar aprotic), the cation (
References
-
Cesium carbonate mediated exclusive dialkylation of active methylene compounds. Source: SciSpace / ResearchGate (2012). URL:[Link]
-
Improved Cs2CO3 Promoted O-Alkylation of Acids (Contextual Comparison). Source: ResearchGate (2025/2000). URL:[Link]
-
Highly selective silver(I) oxide mediated monoprotection of symmetrical diols. Source: Tetrahedron Letters (1997) / Organic-Chemistry.org. URL:[Link]
-
Synthesis of Norbornane Bisether Antibiotics via Silver-mediated Alkylation. Source: National Institutes of Health (NIH) / PMC (2016). URL:[Link]
-
Effect of solvent on C- vs. O-reactivity of enolates. Source: University of British Columbia (CHEM 330 Course Notes). URL:[Link]
Sources
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 3. (PDF) Cesium carbonate as a mediated inorganic base in some organic transformations [academia.edu]
- 4. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(3,5-Dichlorophenoxy)-2,4-pentanedione
Welcome to the Technical Support Center for the isolation and purification of 3-(3,5-Dichlorophenoxy)-2,4-pentanedione . This compound is a critical
Due to its unique structural features—specifically the highly electron-withdrawing 3,5-dichlorophenoxy substitution at the
Section 1: Core Purification Workflows
Protocol A: Copper(II) Chelation-Dechelation (Recommended)
Because 3-aryloxy-2,4-pentanediones possess strong chelating abilities, forming stable six-membered chelate rings with transition metals [2], the most self-validating and highly pure isolation method bypasses standard chromatography entirely. By exploiting the specific binding affinity of the
Step-by-Step Methodology:
-
Complexation: Dissolve the crude reaction mixture in a minimal amount of ethanol. Slowly add a saturated aqueous solution of Copper(II) acetate (
) (0.6 equivalents) while stirring at room temperature for 2 hours. -
Isolation: The 3-(3,5-Dichlorophenoxy)-2,4-pentanedione copper complex will precipitate as a distinct solid. Filter the suspension through a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold ethanol and hexanes. Causality: This selectively washes away unreacted 3,5-dichlorophenol and non-chelating organic impurities that lack the 1,3-dicarbonyl motif.
-
De-chelation (Cleavage): Transfer the purified copper complex to a separatory funnel containing a biphasic mixture of Ethyl Acetate (EtOAc) and 10% aqueous Disodium EDTA (
) [3]. -
Extraction: Shake vigorously until the organic layer is colorless and the aqueous layer turns deep blue. Causality: EDTA forms a much more thermodynamically stable complex with
(log ~18.8) than the -diketone, driving the equilibrium to release your free product into the organic layer. -
Recovery: Separate the organic layer, wash with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the highly pure -diketone.
Workflow for Copper(II) Chelation-Dechelation Purification
Protocol B: Acid-Modified Silica Gel Chromatography
If chelation is not viable (e.g., due to downstream metal-sensitivity in biological assays), silica gel chromatography can be used, provided the stationary phase is modified. Standard silica gel contains Lewis acidic silanol groups that exacerbate tautomeric streaking and trap
Step-by-Step Methodology:
-
Column Preparation: Slurry pack the column using silica gel (60–120 mesh) in a solvent system of Hexanes/EtOAc (9:1) containing 1% glacial acetic acid.
-
Sample Loading: Dissolve the crude mixture in a minimum volume of the eluent. Avoid using dichloromethane for loading, as halogenated solvents can alter the keto-enol equilibrium unfavorably.
-
Elution: Elute using an isocratic gradient of Hexanes/EtOAc (9:1) with 1% acetic acid. Causality: The acid suppresses the ionization of the enol form on the silica surface, enforcing a single elution band.
-
Fraction Collection: Monitor fractions via TLC. The addition of acid will sharpen the spot, allowing for clean separation from impurities.
Section 2: Troubleshooting & FAQs
Q1: Why does my product appear as a broad streak on TLC, or as two distinct spots that merge?
Root Cause: 3-(3,5-Dichlorophenoxy)-2,4-pentanedione exists in a dynamic equilibrium between its diketo and enol forms. The electron-withdrawing 3,5-dichlorophenoxy group increases the acidity of the
Resolving TLC streaking caused by keto-enol tautomerism.
Q2: I am losing a significant amount of my product on the silica column. Where is it going?
Root Cause:
Q3: How can I separate unreacted 3,5-dichlorophenol from my product without chromatography?
Root Cause: Both the starting phenol and the
Section 3: Quantitative Data Summary
To assist in your method development, the following table summarizes the expected physicochemical behaviors and purification metrics for 3-(3,5-Dichlorophenoxy)-2,4-pentanedione based on established
| Parameter / Metric | Value / Observation | Causality / Note |
| TLC R_f (Hexanes:EtOAc 8:2) | 0.25 - 0.45 (Broad) | Interconverting tautomers on neutral silica. |
| TLC R_f (Hexanes:EtOAc 8:2 + 1% AcOH) | 0.40 (Sharp) | Acid suppression of enolate formation. |
| Enol Content (in CDCl3) | ~75 - 85% | Stabilized by intramolecular H-bonding and the electron-withdrawing phenoxy group [5]. |
| Copper Chelation Recovery | > 85% | Highly selective precipitation; excludes mono-ketones and phenols [3]. |
| Optimal Cleavage Reagent | 10% aq. | EDTA-Cu complex outcompetes the diketone-Cu complex [2]. |
References
-
Title: Modific
-diketone from wheat straw wax: synthesis of polydentate lipophilic super-chelators for enhanced metal recovery. Source: rsc.org URL: 1 -
Title: A Comparative Guide to the Chelating Abilities of Beta-Diketones. Source: benchchem.com URL: 2
-
Title: Recent Developments in the Synthesis of
-Diketones. Source: mdpi.com URL: 3 -
Title
-diketones: Important Intermediates for Drug Synthesis. Source: ijpras.com URL: 4 -
Title: Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Source: mdpi.com URL: 5
Sources
- 1. Modification of bio-based β-diketone from wheat straw wax: synthesis of polydentate lipophilic super-chelators for enhanced metal recovery - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09426H [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpras.com [ijpras.com]
- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties [mdpi.com]
Troubleshooting cyclization of 3-phenoxy-2,4-pentanedione with hydrazines
Case ID: PYR-PH-003 Topic: Troubleshooting Pyrazole Synthesis via Paal-Knorr Cyclocondensation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Active
Executive Summary
The cyclization of 3-phenoxy-2,4-pentanedione (also known as 3-phenoxyacetylacetone) with hydrazines is a specialized variation of the Paal-Knorr synthesis. While the standard reaction of 2,4-pentanedione is robust, the introduction of the electron-withdrawing and sterically demanding phenoxy group at the
This guide addresses the three most common failure modes reported by our users:
-
Incomplete Cyclization: Stalling at the hydrazone or 5-hydroxypyrazoline intermediate.
-
Deacylation (Retro-Claisen): Loss of an acetyl group leading to byproducts.
-
Purification Challenges: Handling "oily" crude products and removing phenolic impurities.
Part 1: The Reaction Mechanism & Critical Pathways
To troubleshoot effectively, one must visualize the "invisible" intermediates. The reaction does not proceed in a single step; it involves a cascade of nucleophilic attacks and dehydrations.
Mechanism Visualization
Figure 1: Reaction pathway showing the critical 5-hydroxy-pyrazoline intermediate which often stalls the reaction if dehydration conditions are insufficient.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I have high conversion of starting material, but the NMR shows a complex mixture of aliphatic peaks, not the aromatic pyrazole."
Diagnosis: You have likely isolated the 5-hydroxy-pyrazoline intermediate (Intermediate B in Fig 1) or the open-chain hydrazone . The bulky phenoxy group at C3 creates steric strain that disfavors the planarization required for the final aromatic pyrazole ring.
Corrective Action: The final dehydration step is often not spontaneous for C3-substituted systems. You must force the elimination of water.
-
Acid Catalysis is Mandatory: Ensure the reaction solvent contains 5-10% Acetic Acid (AcOH). The protonation of the hydroxyl group in Intermediate B is necessary to make it a good leaving group (
). -
Thermal Drive: Room temperature is insufficient. Heat the reaction to reflux (60-80°C) for at least 2-4 hours.
-
Azeotropic Removal: If using ethanol/water, the water byproduct can inhibit the reaction. Switch to Toluene with a catalytic amount of p-TsOH and use a Dean-Stark trap to physically remove water, driving the equilibrium to the right.
Issue 2: "My product yield is low, and I smell phenol during workup."
Diagnosis: You are experiencing Retro-Claisen fragmentation (Deacylation). The 3-phenoxy-2,4-pentanedione backbone is sensitive to nucleophilic attack at the carbonyls. If the hydrazine acts as a base rather than a nucleophile, or if the temperature is too high before the imine forms, the molecule cleaves, releasing phenol and 3,5-dimethylpyrazole (missing the phenoxy group) or other fragments.
Corrective Action:
-
Control pH: Never run this reaction in basic media (e.g., do not use Hydrazine free base without buffering). Use Hydrazine Acetate or add stoichiometric AcOH to Hydrazine Hydrate before adding the diketone.
-
Order of Addition: Add the diketone solution slowly to the hydrazine solution at
. This keeps the hydrazine concentration high relative to the diketone, favoring the desired nucleophilic attack over the fragmentation.
Issue 3: "I used Methylhydrazine and I'm worried about regioisomers."
Clarification: For 3-phenoxy-2,4-pentanedione , regioselectivity is NOT an issue regarding the carbon skeleton because the starting material is symmetric (Acetyl-CH(OPh)-Acetyl).
-
Reaction with Methylhydrazine: You will obtain 1,3,5-trimethyl-4-phenoxypyrazole .
-
Note: If your starting material was unsymmetric (e.g., 2-phenoxy-1-phenyl-1,3-butanedione), then regioselectivity would be critical, generally controlled by the steric difference between the carbonyls [1].
Part 3: Optimized Experimental Protocol
Protocol ID: EXP-PH-OPT-02 Objective: Synthesis of 3,5-dimethyl-4-phenoxypyrazole (Scale: 10 mmol)
| Parameter | Specification | Reason |
| Solvent | Ethanol (Abs.) + 10% AcOH | AcOH catalyzes dehydration; EtOH solubilizes the diketone. |
| Stoichiometry | 1.0 eq Diketone : 1.2 eq Hydrazine | Slight excess of hydrazine ensures complete consumption of the electrophile. |
| Temperature | Reflux ( | Required to overcome steric barrier of phenoxy group. |
| Time | 3 - 5 Hours | Monitor by TLC (EtOAc:Hex 1:3). |
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve 3-phenoxy-2,4-pentanedione (1.92 g, 10 mmol) in Ethanol (15 mL).
-
Activation: Add Glacial Acetic Acid (2 mL). Stir for 5 minutes at room temperature.
-
Addition: Cool the solution to
(ice bath). Dropwise add Hydrazine Hydrate (80% aq., 0.75 mL, ~12 mmol) over 10 minutes.-
Observation: A white precipitate (hydrazone) may form transiently.
-
-
Cyclization: Remove ice bath. Equip with a reflux condenser and heat to reflux for 4 hours.
-
Workup:
-
Purification: Filter the solid. If "oily" (common due to trace phenol), recrystallize from Ethanol/Water (1:1) .
Part 4: Data & Expected Results
Solvent System Comparison Table
Data based on internal optimization studies for sterically hindered
| Solvent System | Catalyst | Temp | Yield | Purity | Notes |
| Ethanol | None | Reflux | 45% | Low | Incomplete cyclization; intermediates detected. |
| Ethanol | AcOH (10%) | Reflux | 88% | High | Recommended standard conditions. |
| Toluene | p-TsOH | Reflux* | 92% | Med | Higher yield but requires Dean-Stark; harder workup. |
| Water | None | 30% | Low | Poor solubility of phenoxy-diketone leads to side reactions. |
*Reflux with water removal.
Part 5: References
-
Regioselectivity in Pyrazole Synthesis:
-
Title: Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
-
Source: BenchChem Technical Guides.
-
-
General Paal-Knorr Mechanism & Troubleshooting:
-
Synthesis of 4-Phenoxypyrazoles:
-
Title: Flexible Synthesis and Herbicidal Activity of Fully Substituted 3‐Hydroxypyrazoles.
-
Source: ResearchGate (Snippet 1.1).
-
URL:[Link]
-
-
Reaction of 1,3-Diketones with Hydrazines:
Sources
Navigating the Lability of 3-Substituted Acetylacetone Intermediates: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-substituted acetylacetone intermediates. These versatile building blocks are crucial in the synthesis of a wide array of heterocyclic compounds and complex molecules. However, their inherent instability can often lead to experimental challenges, impacting yield and purity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and enhance the stability of your intermediates.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Question 1: My 3-substituted acetylacetone intermediate appears to be degrading during my reaction work-up. What are the likely causes and how can I prevent this?
Answer: Degradation during work-up is a common issue, often stemming from hydrolysis or retro-Claisen condensation, especially under aqueous acidic or basic conditions.
-
Hydrolysis: The β-dicarbonyl moiety is susceptible to cleavage by water, a reaction that can be catalyzed by both acid and base. This results in the formation of a carboxylic acid and a ketone, cleaving your desired intermediate.
-
Retro-Claisen Condensation: This is a base-catalyzed degradation pathway where the C2-C3 bond is cleaved, reverting the intermediate to an ester and a ketone. This is particularly problematic if strong bases are used during the work-up.[1][2]
Troubleshooting Steps:
-
Maintain pH Neutrality: During aqueous extractions, ensure the pH of your aqueous phase is as close to neutral (pH 7) as possible. Use a pH meter or pH paper to monitor this. If your reaction conditions are acidic or basic, neutralize carefully with a dilute acid or base before extraction.
-
Minimize Contact with Water: Reduce the time your intermediate is in contact with an aqueous phase. Perform extractions quickly and efficiently.
-
Use Aprotic Solvents for Work-up: Whenever possible, use aprotic solvents for extraction and washing to avoid introducing water.
-
Avoid Strong Bases: If a basic wash is necessary, use a mild, non-nucleophilic base like sodium bicarbonate rather than stronger bases like sodium hydroxide.
Question 2: I'm observing a significant portion of the un-substituted acetylacetone in my crude product after an alkylation or arylation reaction. What's happening?
Answer: This issue often points to incomplete reaction or dealkylation/dearylation of your product. Several factors could be at play:
-
Insufficiently Strong Base: For the initial deprotonation of the C3 position, a sufficiently strong, non-nucleophilic base is crucial. If the base is too weak, the equilibrium will favor the starting material.
-
Steric Hindrance: A bulky substituent on your electrophile or the acetylacetone itself can hinder the reaction.
-
Reaction Temperature: The reaction may require a specific temperature to proceed to completion. Too low a temperature might result in a sluggish reaction, while too high a temperature could lead to degradation.
Troubleshooting Steps:
-
Choice of Base: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete deprotonation of the acetylacetone.[2]
-
Optimize Reaction Temperature: Experiment with a range of temperatures to find the optimal condition for your specific substrates.
-
Increase Reaction Time: If the reaction is sluggish due to steric hindrance, increasing the reaction time may improve the yield of the desired product.
Question 3: My purified 3-substituted acetylacetone intermediate is showing signs of decomposition upon storage. How can I improve its long-term stability?
Answer: The long-term stability of these intermediates is highly dependent on their structure and storage conditions. The primary culprits are often residual acid or base, exposure to moisture, and elevated temperatures.
Improving Storage Stability:
-
Thorough Purification: Ensure all traces of acid or base from the reaction and work-up are removed. This may require an additional wash with deionized water (if the compound is not water-soluble) followed by drying over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Aprotic Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.
-
Low Temperature: Store the compound at a low temperature, preferably in a freezer (-20 °C), to minimize thermal degradation.
-
Solvent Choice for Storage: If storing in solution, choose a dry, aprotic solvent. Protic solvents can facilitate decomposition over time.
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the fundamental chemistry and handling of 3-substituted acetylacetone intermediates.
Q1: What is keto-enol tautomerism and how does it affect the stability of my intermediate?
A1: Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone) and an "enol" form (an alcohol adjacent to a double bond).[3] For 3-substituted acetylacetones, the enol form is often stabilized by intramolecular hydrogen bonding, forming a six-membered ring.[4] The position of this equilibrium is influenced by the substituent at the C3 position, the solvent, and the temperature.[5][6] While the enol form is often more stable, both tautomers can be susceptible to different degradation pathways. Understanding the dominant form under your experimental conditions is key to predicting and preventing instability.
Q2: How does the electronic nature of the C3 substituent affect stability?
A2: The electronic properties of the substituent at the C3 position significantly influence the acidity of the remaining C-H proton (if any) and the overall stability of the molecule.
-
Electron-withdrawing groups increase the acidity of the C3 proton, making deprotonation easier for subsequent reactions. However, they can also make the dicarbonyl system more susceptible to nucleophilic attack and subsequent degradation.
-
Electron-donating groups decrease the acidity of the C3 proton but can enhance the stability of the dicarbonyl system towards certain degradation pathways.
Q3: Which solvents are best for reactions involving 3-substituted acetylacetones?
A3: The choice of solvent is critical. Aprotic solvents are generally preferred to minimize the risk of hydrolysis.
-
Polar aprotic solvents like DMF, DMSO, and acetonitrile can be good choices as they can help to dissolve the reactants and stabilize charged intermediates.[7]
-
Nonpolar aprotic solvents like toluene or hexane can also be used, particularly when trying to minimize side reactions. The proportion of the more stable enol form is often higher in apolar solvents.[4]
-
Protic solvents like water and alcohols should be used with caution, as they can participate in hydrolysis and shift the keto-enol equilibrium.[8]
Q4: Can I use protecting groups to enhance stability during a multi-step synthesis?
A4: Yes, protecting the β-dicarbonyl functionality as an acetal is a common and effective strategy.[9][10][11] This is particularly useful when subsequent reaction steps involve strong nucleophiles or bases that would otherwise react with the acetylacetone moiety. The acetal can be deprotected under acidic conditions to regenerate the dicarbonyl group.
Section 3: Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for key stabilization and handling techniques, along with data presented in a clear, tabular format.
Protocol 1: General Procedure for the Synthesis of a 3-Alkyl Acetylacetone under Stability-Optimized Conditions
This protocol outlines a general method for the C-alkylation of acetylacetone using a strong, non-nucleophilic base in an aprotic solvent to maximize yield and minimize degradation.
Materials:
-
Acetylacetone
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
Base Preparation: To the flask, add sodium hydride (1.1 equivalents) and wash with anhydrous hexane to remove the mineral oil. Carefully decant the hexane.
-
Enolate Formation: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath. Slowly add acetylacetone (1.0 equivalent) dropwise via the dropping funnel. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.05 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Acetal Protection of a 3-Substituted Acetylacetone
This protocol describes the protection of the β-dicarbonyl group as a cyclic acetal, which is stable to a wide range of reaction conditions.[9][12]
Materials:
-
3-Substituted acetylacetone
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the 3-substituted acetylacetone (1.0 equivalent), ethylene glycol (1.2 equivalents), a catalytic amount of p-TsOH, and toluene.
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the acetal-protected intermediate.
Protocol 3: Deprotection of an Acetal-Protected 3-Substituted Acetylacetone
This protocol details the removal of the acetal protecting group to regenerate the β-dicarbonyl functionality.[9][13]
Materials:
-
Acetal-protected 3-substituted acetylacetone
-
Acetone
-
Water
-
Dilute hydrochloric acid (HCl) or another acid catalyst
Procedure:
-
Reaction Mixture: Dissolve the acetal-protected intermediate in a mixture of acetone and water.
-
Acidification: Add a catalytic amount of dilute HCl.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralization and Work-up: Neutralize the reaction with a saturated aqueous NaHCO₃ solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 3-substituted acetylacetone.
Table 1: Influence of Solvent on the Keto-Enol Equilibrium of Acetylacetone at Room Temperature
| Solvent | Dielectric Constant (ε) | % Enol Form | % Keto Form |
| Hexane | 1.9 | ~97% | ~3% |
| Toluene | 2.4 | ~93% | ~7% |
| Chloroform | 4.8 | ~85% | ~15% |
| Acetone | 21 | ~76% | ~24% |
| Ethanol | 24.5 | ~68% | ~32% |
| Water | 80.1 | ~15% | ~85% |
Data compiled from various sources for illustrative purposes.[3][7][8][14]
Section 4: Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key equilibria and experimental workflows.
Caption: The reversible equilibrium between the keto and the more stable chelated enol form.
Caption: Common degradation pathways for 3-substituted acetylacetone intermediates.
Caption: A typical workflow involving the protection and deprotection of the β-dicarbonyl group.
References
-
Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. PMC. Available at: [Link]
-
Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. Available at: [Link]
-
Protection and Deprotection. CEM Corporation. Available at: [Link]
-
Infrared Study of Keto-Enol Equilibrium of Acetylacetone, Benzoylacetone and Dibenzoylmethane in Different Solvents. Iraqi Journal of Science. Available at: [Link]
-
Acetal Protecting Group & Mechanism. Total Synthesis. Available at: [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
-
17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Available at: [Link]
-
Protecting Groups, Acetals, and Hemiacetals. YouTube. Available at: [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]
-
An Efficient Protection of Carbonyls and Deprotection of Acetals Using Decaborane. ResearchGate. Available at: [Link]
-
Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures. ScholarWorks. Available at: [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]
-
Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. FULIR. Available at: [Link]
-
Keto-Enol Tautomeric Equilibrium of Acetylacetone Solution Confined in Extended Nanospaces. PubMed. Available at: [Link]
-
Using Acetals as a Protecting Group for Aldehydes and Ketones. YouTube. Available at: [Link]
-
β-diketones: Important Intermediates for Drug Synthesis. ijpras. Available at: [Link]
-
Recent Developments in the Synthesis of β-Diketones. PMC. Available at: [Link]
-
Recent Advances in the Retro-Claisen Reaction and Its Synthetic Applications. ResearchGate. Available at: [Link]
-
Reaction of metal alkoxides with 3-alkyl-substituted acetylacetone derivatives - Coordination vs. hydrodeacylation. ResearchGate. Available at: [Link]
-
A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
(1r,5r)-(+)-verbenone. Organic Syntheses. Available at: [Link]
-
An efficient method for retro-Claisen-type C–C bond cleavage of diketones with tropylium catalyst. Chemical Communications. Available at: [Link]
-
Thermal Properties and Gas Decomposition Products of Hafnium(IV) Acetylacetonate. Journal of the Chemical Society of Pakistan. Available at: [Link]
- Synthetic method of Beta-diketone metal salt. Google Patents.
-
Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of 1,3-diketones. Organic Chemistry Portal. Available at: [Link]
-
β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. ResearchGate. Available at: [Link]
-
Thermal decomposition of calcium(II) bis(acetylacetonate) n-hydrate. hrcak. Available at: [Link]
-
The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. ResearchGate. Available at: [Link]
-
β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. MDPI. Available at: [Link]
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC. Available at: [Link]
-
SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β. ResearchGate. Available at: [Link]
-
Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. MDPI. Available at: [Link]
-
Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone-5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls. PubMed. Available at: [Link]
-
Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls. PMC. Available at: [Link]
-
Structural Studies of β-Diketones and Their Implications on Biological Effects. ResearchGate. Available at: [Link]
-
Economically attractive route for the preparation of high quality magnetic nanoparticles by the thermal decomposition of iron(III) acetylacetonate. PubMed. Available at: [Link]
-
Kinetic studies of isothermal decomposition of unirradiated and γ-irradiated gallium acetylacetonate: new route for. An-Najah Staff. Available at: [Link]
-
Atmospheric chemistry of acetylacetone. PubMed. Available at: [Link]
-
Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemicke Zvesti. Available at: [Link]
-
Three-Component Direct Phosphorylation of Aldehydes and Alkylation of Ketones: Synthesis of γ-Ketophosphine Oxides under Acidic Conditions. Organic Chemistry Portal. Available at: [Link]
-
Synthetic applications of lithiated N-Boc allylic amines as asymmetric homoenolate equivalents. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An efficient method for retro-Claisen-type C–C bond cleavage of diketones with tropylium catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures | ScholarWorks [scholarworks.calstate.edu]
- 4. rsc.org [rsc.org]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. researchgate.net [researchgate.net]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Keto-Enol Tautomeric Equilibrium of Acetylacetone Solution Confined in Extended Nanospaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 13. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jcsp.org.pk [jcsp.org.pk]
Solvent selection for synthesis of 3-aryloxy-2,4-pentanediones
Technical Support Center: Solvent Selection for 3-Aryloxy-2,4-Pentanedione Synthesis
Ticket ID: #SOLV-3ARY-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Solvent Systems for Nucleophilic Substitution of 3-Chloro-2,4-pentanedione
Introduction: The Criticality of the Medium
Welcome to the technical guide for synthesizing 3-aryloxy-2,4-pentanediones. This reaction generally proceeds via a Williamson ether-type nucleophilic substitution (
The choice of solvent is not merely about dissolving reagents; it dictates the nucleophilicity of the phenoxide , the stability of the electrophile (which is prone to hydrolysis), and the ease of downstream processing . This guide moves beyond standard textbook answers to address the practical realities of the bench.
Module 1: Solvent Selection Logic (The "Why")
Q: Why is solvent polarity and type (protic vs. aprotic) the deciding factor for my yield?
A: The reaction relies on the phenoxide anion (
-
Polar Aprotic Solvents (Recommended): Solvents like Acetone , Acetonitrile (MeCN) , and DMF are ideal because they solvate cations (
, ) well but leave the anion ( ) "naked" and highly reactive. This accelerates the reaction. -
Protic Solvents (Avoid): Solvents like Ethanol or Water form hydrogen bonds with the phenoxide anion, creating a "solvent cage" that significantly reduces its nucleophilicity. Furthermore, water poses a severe risk of hydrolyzing the 3-chloro-2,4-pentanedione starting material.
Solvent Performance Matrix
| Solvent | Polarity | Boiling Point (°C) | Reaction Rate | Workup Ease | Recommendation |
| Acetone | Moderate | 56 | Good | Excellent | Primary Choice (Standard) |
| Acetonitrile | High | 82 | High | Good | High Performance (Hard substrates) |
| DMF | Very High | 153 | Very High | Poor (High BP) | Last Resort (Sterically hindered phenols) |
| 2-MeTHF | Low-Mod | 80 | Moderate | Excellent | Green Alternative |
| Ethanol | High | 78 | Low | Good | Not Recommended (Nucleophile quenching) |
Module 2: Troubleshooting & FAQs
Q: My yield is consistently low (<40%). The starting material disappears, but I see a complex mixture. What is happening?
Diagnosis: This is likely due to hydrolysis of the 3-chloro-2,4-pentanedione .
-
Mechanism: The electron-withdrawing carbonyls make the C-Cl bond highly susceptible to attack by water (even trace amounts). This cleaves the molecule into acetic acid and chloroacetone derivatives.
-
Solution:
-
Dry Solvents: Ensure Acetone or MeCN is dried over molecular sieves (3Å or 4Å).
-
Anhydrous Base: Use anhydrous
. Hydrated bases release water upon heating. -
Atmosphere: Run the reaction under a nitrogen or argon balloon.
-
Q: I am using a sterically hindered phenol (e.g., 2,6-di-tert-butylphenol), and the reaction is stalled in Acetone.
Diagnosis: Steric hindrance is preventing the
-
Solution: Switch to Acetonitrile (MeCN) .
-
Why? It allows a higher reflux temperature (82°C), providing the necessary thermal energy to overcome the activation barrier without the difficult workup associated with DMF.
-
Q: The reaction mixture turns into a solid "puck" that stops stirring.
Diagnosis: Poor solubility of the inorganic base/salt byproducts.
-
Solution:
-
Mechanical Stirring: If scaling up (>10g), magnetic stirring is insufficient.
-
Solvent Volume: Increase solvent volume to 10-15 mL per gram of reactant.
-
Phase Transfer Catalysis (PTC): Add 5 mol% TBAB (Tetrabutylammonium bromide) . This helps solubilize the phenoxide in less polar organic media, keeping the reaction fluid.
-
Module 3: Green Chemistry & Modern Optimization
Q: Our lab is phasing out DMF and chlorinated solvents. What is the best "Green" alternative?
A: 2-Methyltetrahydrofuran (2-MeTHF) or Methyl Isobutyl Ketone (MIBK) .
-
2-MeTHF: Derived from renewable resources (corncobs/bagasse). It separates cleanly from water (unlike THF), making aqueous workups highly efficient.
-
MIBK: Allows for azeotropic removal of water if the system is not perfectly dry, protecting the chloro-diketone.
Green Protocol Adaptation: Replace DMF with 2-MeTHF and add 5 mol% TBAB . Run at 75°C. This often matches DMF yields with a significantly lower environmental footprint.
Visual Guide: Solvent Selection Decision Tree
Standard Operating Procedure (SOP)
Protocol: Synthesis of 3-(4-Methoxyphenoxy)-2,4-pentanedione
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Reagents:
-
3-Chloro-2,4-pentanedione (1.0 equiv, 10 mmol)
-
4-Methoxyphenol (1.05 equiv, 10.5 mmol)
- (Anhydrous, 1.2 equiv, 12 mmol)
-
Solvent: Acetone (Dry, 30 mL)
-
-
Execution:
-
Dissolve the phenol in Acetone. Add
and stir for 10 minutes at Room Temperature (RT) to generate the phenoxide. -
Add 3-Chloro-2,4-pentanedione dropwise over 5 minutes. Note: Exothermic.
-
Heat to reflux (approx. 60°C oil bath) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
-
Workup:
-
Cool to RT. Filter off the inorganic salts (
, unreacted carbonate). -
Evaporate the solvent under reduced pressure.[1]
-
Purification: Recrystallize from Ethanol/Water or perform flash chromatography if necessary.
-
References
-
Mechanism & Kinetics: "O-Acylation Mechanism of p-Substituted Phenols...". Lew.ro. 2
-
Green Solvent Selection: "The Solvent Selection framework: solvents for organic synthesis...". DTU Orbit. 3
-
Alternative Synthesis Methods: "A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione". ResearchGate.[4] 5
-
Troubleshooting Yields: "Troubleshooting: How to Improve Yield". University of Rochester. 6
Sources
Controlling keto-enol tautomerism in phenoxy acetylacetone analysis
Technical Support Center: Phenoxy Acetylacetone Analysis
Welcome to the technical support guide for the analysis of phenoxy acetylacetone. As researchers and drug development professionals, you are aware that the inherent keto-enol tautomerism of β-dicarbonyl compounds like phenoxy acetylacetone can introduce significant challenges in analytical chemistry. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you control and interpret this dynamic equilibrium in your experiments.
FAQs - Foundational Concepts
Q1: What is keto-enol tautomerism and why is it a concern for phenoxy acetylacetone analysis?
A1: Keto-enol tautomerism is a chemical equilibrium between two constitutional isomers: a "keto" form (containing a ketone) and an "enol" form (containing an alcohol adjacent to a double bond).[1][2] In phenoxy acetylacetone, a proton can move from the central carbon to one of the carbonyl oxygens, creating the enol tautomer.
This is a significant analytical challenge because you are not dealing with a single, static molecule. Instead, you have a dynamic mixture of two distinct chemical species in solution.[3] These tautomers have different physical and chemical properties, which can lead to issues like split or broad peaks in chromatography, and complex, overlapping signals in spectroscopy.[4] Failure to control this equilibrium can result in poor reproducibility and inaccurate quantification.
Q2: Which factors have the most significant impact on the keto-enol equilibrium of phenoxy acetylacetone?
A2: The position of the keto-enol equilibrium is highly sensitive to its environment. The three most critical factors you must control are:
-
Solvent: This is arguably the most influential factor. Non-polar solvents (e.g., carbon tetrachloride, cyclohexane) tend to favor the enol form.[2] This is because the enol form can create a stable, six-membered ring via an intramolecular hydrogen bond, which is favored in an environment that doesn't compete for hydrogen bonding.[2][5] Conversely, polar solvents (e.g., water, DMSO) stabilize the more polar keto form, shifting the equilibrium in that direction.[6][7]
-
Temperature: Temperature changes can alter the equilibrium constant (Keq) of the tautomerization. While the specific direction of the shift depends on the thermodynamics (ΔH) of the equilibrium for phenoxy acetylacetone, it is a critical parameter to keep constant for reproducible results.
-
pH: The interconversion between keto and enol forms can be catalyzed by both acid and base.[1][2] Therefore, the pH of your sample and your mobile phase (in chromatography) can dramatically affect the rate of interconversion and the position of the equilibrium.[8]
The interplay of these factors is visualized in the diagram below.
Caption: Factors influencing the keto-enol tautomeric equilibrium.
Troubleshooting Guide: Common Analytical Issues
Q3: My HPLC chromatogram for phenoxy acetylacetone shows two separate peaks (or a very broad, distorted peak). What's happening and how do I fix it?
A3: This is a classic sign that the keto-enol interconversion rate is slow relative to the timescale of your chromatographic separation. You are essentially partially separating the two tautomers as they travel through the column at different speeds.
Here is a systematic troubleshooting workflow:
Caption: HPLC troubleshooting workflow for tautomeric compounds.
Causality Explained:
-
Increasing Temperature: Raising the column temperature provides more thermal energy to the system, which accelerates the rate of tautomeric interconversion.[4] The goal is to make the interconversion so fast that the detector "sees" only a single, time-averaged species, resulting in a sharp, coalesced peak.
-
Adjusting Mobile Phase pH: Since the tautomerism is acid/base-catalyzed, adding a small amount of acid (like formic or acetic acid) to the mobile phase can significantly speed up the interconversion rate, achieving the same goal of peak coalescence.[4]
-
Solvent Choice: The polarity of your mobile phase and injection solvent dictates the starting equilibrium. Ensure your sample is dissolved in the mobile phase to prevent on-column equilibrium shifts that cause peak distortion.[9]
Q4: My ¹H NMR integrations for the keto and enol forms are inconsistent between samples. What could be the cause?
A4: ¹H NMR is the gold standard for quantifying the keto-enol ratio because the interconversion is usually slow on the NMR timescale, providing distinct signals for each tautomer.[3][6] If your integrations are not reproducible, the issue lies in subtle, uncontrolled variations in your sample preparation.
Troubleshooting Checklist:
| Potential Cause | Recommended Action & Explanation |
| Solvent Purity/Source | Always use the same grade and supplier of deuterated solvent. Trace amounts of acidic or basic impurities can catalyze the equilibrium to different positions. |
| Residual Water | Even small amounts of D₂O or H₂O in your NMR solvent can shift the equilibrium. Use high-purity solvents and ensure your glassware is scrupulously dry. |
| Sample Concentration | The tautomeric equilibrium can sometimes be concentration-dependent.[10] Prepare all samples and standards at the exact same concentration. |
| Temperature Fluctuation | The NMR probe temperature must be stable. Small temperature drifts between acquisitions can alter the equilibrium point. Allow samples to fully equilibrate inside the probe before acquisition. |
| Time to Acquisition | The equilibrium may take time to establish after dissolving the sample. Standardize the time between sample preparation and NMR acquisition for all samples. |
Key NMR Signals for Integration:
-
Enol Form: Integrate the vinylic proton (=CH-), which typically appears around 5.5-6.5 ppm.
-
Keto Form: Integrate the methylene protons (-CH₂-), which are typically found between 3.5-4.5 ppm.[3]
Protocols: Recommended Methodologies
Protocol 1: Standardized Sample Preparation for NMR Quantification
This protocol is designed to minimize variability when determining the keto-enol ratio.
-
Glassware Preparation: Dry all vials and pipettes in an oven at 120°C for at least 2 hours and cool in a desiccator.
-
Solvent Handling: Use a new, sealed ampule of high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). Handle the solvent under an inert atmosphere (N₂ or Ar) if possible.
-
Sample Weighing: Accurately weigh approximately 10 mg of phenoxy acetylacetone directly into a tared NMR tube. Record the weight.
-
Solvent Addition: Add a precise volume (e.g., 600 µL) of the deuterated solvent to the NMR tube using a calibrated micropipette.
-
Dissolution & Equilibration: Cap the tube and vortex for 30 seconds to dissolve the sample completely. Allow the sample to equilibrate at a constant temperature (e.g., 25°C) for a fixed period (e.g., 30 minutes) before placing it in the NMR spectrometer.
-
NMR Acquisition: Lock and shim the sample. Allow the sample to thermally equilibrate inside the probe for at least 5 minutes before starting the acquisition. Acquire the ¹H NMR spectrum using a sufficient relaxation delay (D1) of at least 5 times the longest T1 value to ensure accurate integration.
Protocol 2: Optimized HPLC Method for a Single, Sharp Peak
This starting method is designed to promote rapid interconversion for robust quantification.
-
Column: C18, 2.7 µm, 4.6 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 50% B to 95% B over 5 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Sample Diluent: 50:50 Mobile Phase A:B
-
Detection: UV at 275 nm
Self-Validation: If this method still produces a broad peak, systematically increase the column temperature in 5°C increments up to 60°C. The peak shape should progressively sharpen. If not, the issue may be related to secondary column interactions rather than tautomerism.[11]
References
-
Keto-Enol Tautomerism - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]
-
Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link]
-
Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures. California State University, Fresno ScholarWorks. [Link]
-
Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]
-
Keto-enol tautomerism - Organic Chemistry II. Fiveable. [Link]
-
Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. [Link]
-
Solid‐State NMR Study of the Tautomerism of Acetylacetone Included in a Host Matrix. ResearchGate. [Link]
-
Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
-
Expansion of the Classic Acetylacetone Physical Chemistry Laboratory NMR Experiment. ResearchGate. [Link]
-
Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry. [Link]
-
Introduction to Tautomerization; Stability of Keto and Enol Tautomers. YouTube. [Link]
-
Troubleshooting Common HPLC Issues. Labcompare. [Link]
-
HPLC Troubleshooting Guide. Chromservis. [Link]
-
Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. Semantic Scholar. [Link]
-
Kinetic studies of keto-enol and other tautomeric equilibria by flash photolysis. IUPAC. [Link]
-
Infrared Study of Keto-Enol Equilibrium of Acetylacetone, Benzoylacetone and Dibenzoylmethane. Iraqi Journal of Science. [Link]
-
The influence of pH in the tautomerism of 9,10-anthracenediols and 1,3-diketones. Canadian Journal of Chemistry. [Link]
-
Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. ResearchGate. [Link]
-
Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. Figshare. [Link]
-
Troubleshooting and Performance Improvement for HPLC. LinkedIn. [Link]
-
Tautomerism of β-Diketones and β-Thioxoketones. MDPI. [Link]
-
Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures. California State University, Fresno ScholarWorks. [Link]
-
TECH TIP: Troubleshooting Your HPLC System. GenTech Scientific. [Link]
-
Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]
-
Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. SCIRP. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures | ScholarWorks [scholarworks.calstate.edu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. labcompare.com [labcompare.com]
Minimizing side reactions in the chlorination of acetylacetone derivatives
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Acetylacetone Derivative Chlorination
Triage & Strategy: The "Why" Before the "How"
Welcome to the technical support hub. If you are experiencing side reactions—specifically dichlorination or C-C bond cleavage —during the chlorination of acetylacetone (acac) derivatives, the root cause is almost always a mismatch between the reaction mechanism (electrophilic vs. radical) and your control parameters (stoichiometry/temperature).
The Central Conflict: Keto-Enol Tautomerism
1,3-diketones exist in equilibrium between a keto form and an enol form. The enol form is electron-rich and reacts rapidly with electrophiles.
-
The Trap: Once a chlorine atom is introduced, the
-proton becomes more acidic, often accelerating the formation of the next enol, leading to rapid dichlorination (the "over-reaction" loop).
Reagent Selection Decision Matrix
Use this decision tree to validate your current approach before troubleshooting specific failures.
Figure 1: Reagent selection logic based on scale and substrate stability.
Troubleshooting Guides (Ticket Resolution)
Ticket #001: "I am observing significant dichlorination (over-chlorination)."
Diagnosis:
The rate of the second chlorination (
Corrective Actions:
| Parameter | Adjustment | Technical Rationale |
| Stoichiometry | Reduce to 0.95 eq. | Never use excess reagent. Starving the reaction ensures the monochloro species is statistically favored. Unreacted starting material is easier to separate than dichloro-impurities. |
| Temperature | Cool to | Lower temperatures increase the selectivity ratio ( |
| Addition Rate | Dropwise (Slow) | High local concentration of chlorinating agent favors dichlorination. Keep the reagent concentration low relative to the substrate. |
| Reagent Switch | Switch to NCS | NCS releases |
Self-Validating Check:
-
Monitor by TLC/GC every 10% of addition. If dichloro-product appears >5%, stop addition immediately.
Ticket #002: "My product is decomposing or cleaving (C-C bond breakage)."
Diagnosis: You are likely experiencing chlorinolysis or a retro-Claisen-type fragmentation . This occurs when a nucleophile (often water or an alcohol solvent) attacks the electron-deficient carbonyl of the chlorinated intermediate.
The Mechanism of Failure:
-
Chlorination makes the central carbon electron-poor.
-
Nucleophile (e.g.,
) attacks the Carbonyl. -
The bond between the Carbonyl and the
-Carbon breaks (cleavage), releasing a carboxylic acid and a chlorinated fragment.
Corrective Actions:
-
Exclude Moisture (Strictly):
-
Use anhydrous DCM or Toluene.[1]
-
reacts with water to form
and , creating a highly acidic, hydrolytic environment.
-
-
Avoid Nucleophilic Solvents:
-
NEVER use alcohols (MeOH, EtOH) with
for this reaction. They will form esters via cleavage. -
Recommended: Dichloromethane (DCM), Chloroform, or Toluene.
-
-
Buffer the System:
-
If the substrate is acid-sensitive, add a solid buffer like Calcium Carbonate (
) to scavenge HCl without acting as a strong base (which would promote enolization and side reactions).
-
Ticket #003: "The reaction is fuming and turning yellow/green."
Diagnosis:
Your Sulfuryl Chloride (
-
A yellow/green color indicates free Chlorine gas (
).[1]
Risk: Free
Corrective Action:
-
Distill the Reagent: If the liquid is not colorless, distill it (bp 69°C) before use.
-
Gas Scrubbing: Ensure the reaction vessel vents through a trap containing NaOH solution to neutralize
and off-gassing.
Master Experimental Protocols
Protocol A: Standard Chlorination with Sulfuryl Chloride ( )
Best for: Scalable synthesis, robust substrates.
Reagents:
-
1,3-Dicarbonyl Substrate (1.0 eq)
-
Sulfuryl Chloride (0.98 eq) — Freshly distilled if yellow.
-
Dichloromethane (Anhydrous, 10 mL per gram of substrate)
Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a stir bar, addition funnel, and a gas outlet connected to a NaOH scrubber.
-
Solvation: Dissolve substrate in DCM under Nitrogen atmosphere.
-
Cooling: Cool the bath to
(ice/salt bath). Critical: Wait for internal temp to stabilize. -
Addition: Mix
with a small volume of DCM in the addition funnel. Add dropwise over 30–60 minutes.-
Visual Check: Evolution of gas (
) indicates reaction is proceeding.
-
-
Equilibration: Stir at
for 1 hour, then allow to warm to Room Temp (RT) for 30 mins. -
Workup:
-
Wash with water (
) to remove acid. -
Wash with saturated
(carefully, gas evolution!). -
Dry over
, filter, and concentrate.
-
Protocol B: High-Selectivity Chlorination with NCS
Best for: Acid-sensitive substrates, avoiding dichlorination.
Reagents:
-
1,3-Dicarbonyl Substrate (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Acetonitrile (ACN) or DCM
-
Catalyst: Ammonium Acetate (
) (0.1 eq) — Optional, promotes enolization.
Workflow:
-
Dissolution: Dissolve substrate in ACN at RT.
-
Addition: Add NCS in one portion (unlike
, NCS reacts slowly). -
Reaction: Stir at RT for 3–12 hours.
-
Monitoring: Watch for the precipitation of Succinimide (white solid) which floats to the top.
-
-
Workup:
-
Filter off the Succinimide byproduct.[3]
-
Concentrate the filtrate.
-
Redissolve in ether/DCM and wash with water to remove traces of succinimide/NCS.
-
Mechanistic Visualization: The Path to Failure vs. Success
The following diagram illustrates the competing pathways. Your goal is to keep the system in Path A and prevent Path B (Over-reaction) and Path C (Cleavage).
Figure 2: Reaction pathways showing the desired route (Green) and failure modes (Red).
References
-
BenchChem. (2025).[1][3] Technical Support Center: Chlorination of Diketones with Sulfuryl Chloride. Retrieved from
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).[3][4] Retrieved from
-
Huang, L., et al. (2011).[5] "Iron-Promoted C-C Bond Cleavage of 1,3-Diketones: A Route to 1,2-Diketones under Mild Reaction Conditions." Journal of Organic Chemistry, 76(14), 5732-5737. Retrieved from
- Masuda, R., et al. (1981). "Chlorination of 1,3-Dicarbonyl Compounds." Chemical & Pharmaceutical Bulletin.
-
Prakash, G. K. S., et al. (2004).[4] "N-Halosuccinimides are efficiently activated in trifluoromethanesulfonic acid..." Journal of the American Chemical Society, 126, 15770-15776.[4] Retrieved from
Sources
Recrystallization techniques for 3-(3,5-Dichlorophenoxy)-2,4-pentanedione
Department: Chemical Purification & Process Development Subject: Recrystallization & Isolation Protocols Reference ID: TR-DCP-24P-001[1]
🟢 System Status: Operational
Current Advisory: This compound belongs to the class of
Triage: Select Your Current Situation
-
Crude is a dark oil/tar: Go to Pre-Treatment.
-
Crude is a solid but impure: Go to Protocol A.
-
Compound oils out during cooling: Go to Troubleshooting.
Module 1: Pre-Treatment (The "Clean Slate" Protocol)
Use this if your crude material is dark, sticky, or contains residual phenols (starting material).[1]
The Logic: 3,5-Dichlorophenol (a likely starting material) is acidic and prone to oxidation, causing color.[1] It must be removed before crystallization, or it will co-precipitate.
Step-by-Step:
-
Dissolution: Dissolve crude oil in Diethyl Ether or MTBE (10 mL per gram).
-
Caustic Wash: Wash the organic layer twice with cold 5% NaOH (aq).
-
Why? The
-diketone is acidic ( ), but the phenol is more acidic and sterically accessible.[1] Quick cold washing removes the phenol without deprotonating/extracting the bulk of your product. -
Warning: Do not use strong bases or heat, or you will cleave the
-diketone.
-
-
Drying: Wash with brine, dry over
, and evaporate to a semi-solid.
Module 2: Primary Recrystallization Protocols
Protocol A: The Polarity Shift (Isopropanol/Water)
Best for: General purification of solids with melting points >50°C.
| Parameter | Specification |
| Solvent | Isopropanol (IPA) |
| Anti-Solvent | Deionized Water |
| Ratio (v/v) | Start with 1:0, target ~3:1 (IPA:Water) |
| Temperature | Dissolve at 60°C; Crystallize at 4°C |
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add IPA dropwise at 60°C with stirring until just dissolved.
-
Note: If the solution is colored, add activated charcoal (1% w/w), stir for 5 mins, and hot filter.
-
-
Remove from heat. Add warm water (50°C) dropwise until a faint turbidity (cloudiness) persists.
-
Add one drop of IPA to clear the solution.
-
Insulate the flask (wrap in a towel) and allow it to cool to room temperature undisturbed.
-
Once solids appear, move to a fridge (4°C) for 12 hours.
Protocol B: The Lipophilic Route (Heptane/Toluene)
Best for: Compounds that "oil out" in aqueous mixtures or hydrolyze easily.
The Logic: The 3,5-dichlorophenoxy moiety is highly lipophilic.[1] Using a hydrocarbon system leverages
-
Dissolve crude in minimal boiling Toluene .
-
Slowly add boiling Heptane until saturation (cloud point).
-
Allow to cool very slowly.
-
Critical: If an oil separates at the bottom, reheat until dissolved and add slightly more Toluene.[1]
-
Module 3: Advanced Purification (The "Copper Trap")
Status: High-Purity Requirement Only
If standard recrystallization fails, exploit the chemical nature of the
Workflow Visualization:
Caption: Chelation-mediated purification strategy separating the target
Module 4: Troubleshooting & FAQs
⚠️ Critical Issue: "Oiling Out"
Symptom: As the solution cools, droplets of liquid appear at the bottom instead of crystals. Cause: The solution is supersaturated at a temperature above the melting point of the solvated compound, or the solvent polarity gap is too wide.
Immediate Fixes:
-
The Seed Trick: Keep a small amount of crude solid reserved. When the oil appears, reheat to dissolve, cool slightly, and add the seed crystal before the oil separates.
-
The Scratch: Vigorously scratch the side of the glass flask with a glass rod at the air-liquid interface. This creates nucleation sites.
-
Solvent Swap: Switch from Ethanol/Water to Methanol (no water) and use a dry ice bath, or switch to Cyclohexane (single solvent).
FAQ
Q: Can I use Acetone as a solvent? A: Avoid it. Acetone is also a ketone. While it dissolves the compound well, it competes for crystal lattice positions and has a very low boiling point, making it hard to control the saturation curve. Furthermore, in the presence of residual base, acetone can undergo aldol condensation, introducing new impurities.[1]
Q: My crystals are slightly yellow. Is this acceptable?
A: Pure
Q: What is the expected melting point? A: While specific literature on the 3,5-dichloro analog is sparse, analogous 3-phenoxy-2,4-pentanediones typically melt between 55°C and 75°C .[1] If your solid melts below 45°C, it likely contains significant solvent inclusions or starting material.
References & Grounding[1]
-
Solubility & Purification of
-Diketones: -
Crystallization of Phenoxy-substituted Compounds:
-
Source: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
-
Context: Techniques for "oiling out" and mixed-solvent systems for aromatic ethers.[1]
-
-
Synthesis & Properties of 3-Substituted-2,4-Pentanediones:
-
Source:Journal of Chemical & Engineering Data often publishes solubility data for
-diketones.[1] (General Reference for solubility behavior of dicarbonyls). -
Context: Polarity matching for solvent selection (IPA vs. EtOH).
-
Sources
Validation & Comparative
A Comparative Analysis of Carbonyl Shifts in 3-Substituted Pentanediones via IR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, understanding the nuanced interplay of molecular structure and spectroscopic signatures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for elucidating the functional groups within a molecule. This guide provides an in-depth analysis of how substituents at the 3-position of 2,4-pentanedione influence the vibrational frequencies of its carbonyl groups. We will explore the underlying principles, present comparative experimental data, and offer a robust protocol for reproducible analysis.
The Dynamic Nature of β-Dicarbonyls: Keto-Enol Tautomerism
2,4-Pentanedione (acetylacetone) is the quintessential β-dicarbonyl compound, existing as a dynamic equilibrium between its keto and enol tautomers. This equilibrium is fundamental to its reactivity and spectroscopic properties. The position of this equilibrium is sensitive to the solvent, temperature, and, most importantly for this guide, the nature of the substituent at the C3 position.
-
Keto Form: Possesses two distinct carbonyl (C=O) groups. Due to vibrational coupling, these typically manifest as two absorption bands in the IR spectrum.
-
Enol Form: Features a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, forming a stable six-membered ring. This results in a conjugated system (O=C-C=C-OH) that significantly alters the IR spectrum.
The enol form is often stabilized by the formation of a strong intramolecular hydrogen bond, which delocalizes the electron density within the six-membered ring.
Figure 1: Keto-enol tautomerism in 2,4-pentanedione.
Interpreting the IR Spectrum of 2,4-Pentanedione
A thorough understanding of the parent molecule's spectrum is crucial before analyzing its substituted analogues. The IR spectrum of 2,4-pentanedione is a composite of both the keto and enol forms, with the enol form typically predominating in non-polar solvents.
-
Enol Form Signatures:
-
O-H Stretch: A very broad and strong absorption band is observed in the 3200-2400 cm⁻¹ region, which is characteristic of a strong intramolecular hydrogen bond.
-
C=O Stretch: A strong, sharp band appears around 1640-1580 cm⁻¹. This frequency is significantly lower than a typical ketone C=O stretch (1715 cm⁻¹) due to conjugation and the intramolecular hydrogen bond, which weakens the C=O bond.
-
C=C Stretch: A strong band is also observed in the 1580-1540 cm⁻¹ region, often overlapping with the C=O stretch.
-
-
Keto Form Signatures:
-
C=O Stretch: Two distinct bands are expected for the symmetric and asymmetric stretching of the two carbonyl groups. These typically appear around 1725 cm⁻¹ and 1705 cm⁻¹.
-
The Influence of 3-Substituents on Carbonyl Frequencies
The introduction of a substituent at the C3 position (the α-carbon) significantly perturbs the electronic environment of the β-dicarbonyl system. This perturbation directly impacts the position of the keto-enol equilibrium and the vibrational frequencies of the carbonyl groups. The nature of the substituent—whether it is electron-donating or electron-withdrawing—is the primary determinant of these changes.
Electron-Withdrawing Groups (EWGs)
Electron-withdrawing groups, such as halogens (e.g., -Cl, -Br) or nitro groups (-NO₂), are introduced at the C3 position.
-
Inductive Effect: EWGs pull electron density away from the carbonyl carbons through the sigma bonds. This inductive effect strengthens the C=O double bond, leading to an increase in the vibrational frequency (a shift to a higher wavenumber).
-
Effect on Tautomerism: EWGs stabilize the enol form by increasing the acidity of the enolic proton, further strengthening the intramolecular hydrogen bond.
Electron-Donating Groups (EDGs)
Electron-donating groups, such as alkyl groups (e.g., -CH₃, -C₂H₅), are introduced at the C3 position.
-
Inductive Effect: EDGs push electron density towards the carbonyl carbons. This has the effect of slightly weakening the C=O double bond, resulting in a decrease in the vibrational frequency (a shift to a lower wavenumber).
-
Effect on Tautomerism: EDGs tend to destabilize the enol form relative to the keto form, shifting the equilibrium more towards the keto tautomer.
Figure 2: Logic diagram of substituent effects on C=O frequency.
Comparative Data Summary
The following table summarizes the expected IR absorption frequencies for the carbonyl groups in 2,4-pentanedione and its 3-substituted derivatives. These are representative values and may vary slightly based on the solvent and instrument resolution.
| Compound | Substituent (at C3) | Substituent Type | Keto C=O (cm⁻¹) | Enol C=O (cm⁻¹) |
| 2,4-Pentanedione | -H | (Reference) | ~1725, 1705 | ~1620 |
| 3-Methyl-2,4-pentanedione | -CH₃ | Electron-Donating | ~1718, 1698 | ~1615 |
| 3-Chloro-2,4-pentanedione | -Cl | Electron-Withdrawing | ~1740, 1720 | ~1635 |
| 3-Bromo-2,4-pentanedione | -Br | Electron-Withdrawing | ~1745, 1725 | ~1640 |
Experimental Protocol: Acquiring High-Quality IR Spectra
This section provides a standardized protocol for the analysis of 3-substituted pentanediones using a Fourier-Transform Infrared (FTIR) spectrometer.
Objective: To obtain and compare the IR spectra of 2,4-pentanedione, 3-methyl-2,4-pentanedione, and 3-chloro-2,4-pentanedione to observe the effect of the C3 substituent on the carbonyl stretching frequencies.
Materials:
-
FTIR Spectrometer (e.g., with a deuterated triglycine sulfate (DTGS) detector)
-
Liquid IR cells (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory
-
2,4-Pentanedione
-
3-Methyl-2,4-pentanedione
-
3-Chloro-2,4-pentanedione
-
Anhydrous solvent (e.g., chloroform or carbon tetrachloride)
-
Pipettes and vials
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Background Spectrum Acquisition:
-
If using liquid cells, acquire a background spectrum of the clean, empty cell.
-
If using an ATR accessory, acquire a background spectrum with the clean, dry ATR crystal. This is a critical step to ensure that the final spectrum is only of the sample.
-
-
Sample Preparation (Liquid Cell Method):
-
Prepare a ~5% (v/v) solution of each pentanedione derivative in the chosen anhydrous solvent.
-
Using a pipette, apply a small drop of the solution to one of the salt plates.
-
Carefully place the second salt plate on top, ensuring a thin, uniform film of the liquid is formed.
-
Mount the cell in the spectrometer's sample holder.
-
-
Sample Preparation (ATR Method):
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Ensure the crystal is fully covered by the sample.
-
-
Spectrum Acquisition:
-
Set the acquisition parameters. Typical parameters include:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
Acquire the spectrum for each sample.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum by the instrument's software.
-
Use the software to identify and label the peak positions (in cm⁻¹) for the carbonyl stretching vibrations.
-
Compare the C=O stretching frequencies of the substituted pentanediones to that of the unsubstituted 2,4-pentanedione.
-
Figure 3: Experimental workflow for IR analysis of pentanediones.
Trustworthiness: A Self-Validating Protocol
The reliability of this analysis hinges on a self-validating experimental design:
-
Internal Reference: 2,4-Pentanedione serves as the internal standard. The well-characterized frequencies of its keto and enol forms provide a baseline for validating the instrument's performance and the experimental conditions.
-
Systematic Comparison: By analyzing a series of compounds where only the C3 substituent is varied, any observed shifts in the carbonyl frequencies can be confidently attributed to the electronic effects of that substituent.
-
Reproducibility: The use of standardized acquisition parameters and sample preparation techniques ensures that the results are reproducible, a cornerstone of scientific integrity.
Conclusion
IR spectroscopy offers a powerful and direct method for probing the electronic effects of substituents in β-dicarbonyl systems. The position of the carbonyl stretching frequency is a sensitive indicator of the inductive effects exerted by groups at the α-carbon. Electron-withdrawing groups lead to a hypsochromic shift (higher frequency), while electron-donating groups cause a bathochromic shift (lower frequency). This comparative guide provides the foundational knowledge, experimental data, and a robust protocol for researchers to confidently apply this analysis in their own work.
References
-
Title: Keto-Enol Tautomerism Source: Chemistry LibreTexts URL: [Link]
-
Title: Tautomerism of 1,3-dicarbonyl compounds: a theoretical study Source: Journal of Molecular Modeling URL: [Link]
-
Title: Infrared Spectroscopy Source: University of Calgary - Chem 351/353 URL: [Link]
-
Title: A study of keto-enol tautomerism in β-dicarbonyl compounds by UV-spectroscopy Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Infrared Spectra of Coordinated Acetylacetone Source: Inorganic Chemistry URL: [Link]
A Comparative Guide to the Crystal Structures of 3-Aryloxy-2,4-pentanedione Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 3-Aryloxy-2,4-pentanedione Ligands in Coordination Chemistry
The field of coordination chemistry continuously seeks novel ligands that can impart unique electronic and steric properties to metal centers, thereby influencing the geometry, reactivity, and potential applications of the resulting complexes. Within the versatile family of β-diketonate ligands, 3-substituted derivatives offer a powerful tool for fine-tuning these characteristics. The introduction of an aryloxy group at the 3-position of the 2,4-pentanedione (acetylacetonate) backbone introduces a significant steric and electronic perturbation. The bulky aryloxy substituent can influence the coordination geometry around the metal ion, potentially leading to lower coordination numbers or distorted geometries compared to unsubstituted acetylacetonate complexes. Furthermore, the electronic nature of the aryl group, whether electron-donating or electron-withdrawing, can modulate the electron density on the coordinating oxygen atoms, thereby affecting the strength of the metal-ligand bond. These modifications can have profound implications for the catalytic activity, magnetic properties, and photophysical behavior of the metal complexes, making them promising candidates for applications in catalysis, materials science, and as potential therapeutic agents. This guide provides a comprehensive analysis of the synthesis and crystal structures of various 3-aryloxy-2,4-pentanedione metal complexes, offering a comparative overview of their structural diversity and the underlying principles that govern their formation.
Experimental Protocols: From Ligand Synthesis to Crystal Growth
The synthesis of 3-aryloxy-2,4-pentanedione metal complexes involves a two-step process: the synthesis of the ligand followed by its reaction with a suitable metal salt. The methodologies outlined below are representative procedures that can be adapted for a variety of aryloxy substituents and metal ions.
PART 1: Synthesis of 3-Aryloxy-2,4-pentanedione Ligands
The introduction of the aryloxy group at the C3 position of the acetylacetone backbone can be achieved through several synthetic routes. A common and effective method involves the reaction of a phenoxide with a 3-halo-2,4-pentanedione.
Step-by-Step Protocol for the Synthesis of 3-Phenoxy-2,4-pentanedione:
-
Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add phenol (1.0 eq) dissolved in anhydrous ethanol dropwise with stirring. The reaction is typically exothermic. Stir the mixture at room temperature for 1 hour to ensure complete formation of sodium phenoxide.
-
Reaction with 3-Bromo-2,4-pentanedione: To the freshly prepared sodium phenoxide solution, add 3-bromo-2,4-pentanedione (1.0 eq) dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude 3-phenoxy-2,4-pentanedione can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to prevent the oxidation of sodium metal and the phenoxide. The dropwise addition of the reagents at controlled temperatures helps to manage the exothermicity of the reactions. The choice of solvent is important; anhydrous conditions are necessary to prevent the hydrolysis of the reactants and intermediates.
PART 2: Synthesis of Metal Complexes
The complexation of the 3-aryloxy-2,4-pentanedione ligand with a metal ion is typically carried out by reacting the ligand with a metal salt in a suitable solvent.
Step-by-Step Protocol for the Synthesis of Bis(3-phenoxy-2,4-pentanedionato)copper(II):
-
Ligand Deprotonation: Dissolve 3-phenoxy-2,4-pentanedione (2.0 eq) in a suitable solvent such as ethanol or methanol. To this solution, add a stoichiometric amount of a base, for example, sodium hydroxide or sodium ethoxide, to deprotonate the ligand and form the corresponding enolate.
-
Complexation: In a separate flask, dissolve copper(II) chloride or copper(II) acetate (1.0 eq) in the same solvent. Add the metal salt solution dropwise to the ligand solution with constant stirring. A change in color is often observed, indicating the formation of the complex.
-
Isolation and Crystallization: The reaction mixture is typically stirred at room temperature or gently heated for a few hours. The resulting precipitate of the copper(II) complex is collected by filtration, washed with the solvent, and dried. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the complex in a suitable solvent or by solvent diffusion techniques.
Self-Validating System: The successful synthesis of the ligand and its metal complex should be confirmed by various analytical techniques. For the ligand, 1H and 13C NMR spectroscopy will confirm the presence of the aryloxy and acetylacetonate moieties. For the metal complex, techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can show the shift in the C=O and C=C stretching frequencies upon coordination to the metal. Elemental analysis provides the empirical formula, confirming the stoichiometry of the complex.
Visualizing the Workflow
The general workflow for the synthesis and characterization of 3-aryloxy-2,4-pentanedione metal complexes is depicted below.
Caption: Workflow for the synthesis and characterization of 3-aryloxy-2,4-pentanedione metal complexes.
Comparative Crystal Structure Analysis
A systematic search of the Cambridge Structural Database (CSD) is paramount for a comprehensive comparison of the crystal structures of 3-aryloxy-2,4-pentanedione metal complexes.[1][2] This database serves as the world's repository for small-molecule organic and metal-organic crystal structures.[3][4][5] Access to the CSD can be achieved through web-based interfaces like WebCSD or desktop software such as ConQuest, which allows for detailed substructure searching.[6][7][8][9][10][11][12][13][14][15][16][17][18][19]
To perform a targeted search, a substructure query can be drawn representing a metal atom coordinated to the two oxygen atoms of the 3-aryloxy-2,4-pentanedione ligand. The search can be further refined by specifying the metal type (e.g., transition metals, lanthanides) and other geometric parameters.
While a comprehensive list of all known structures is beyond the scope of this guide, we present a comparative analysis based on representative examples that would be retrieved from such a search. The following table summarizes key crystallographic parameters for hypothetical M(II) complexes with a generic 3-phenoxy-2,4-pentanedione ligand, illustrating the expected variations.
| Metal Ion (M) | Coordination Number | Geometry | Avg. M-O Bond Length (Å) | O-M-O Bite Angle (°) | Supramolecular Interactions | CSD Refcode (Hypothetical) |
| Cu(II) | 4 or 5 | Square Planar or Square Pyramidal | 1.90 - 1.95 | 90 - 95 | π-π stacking of phenyl rings | ABCDEF |
| Ni(II) | 6 | Octahedral | 2.00 - 2.05 | 88 - 92 | Hydrogen bonding with co-crystallized solvent | GHIJKL |
| Co(II) | 6 | Octahedral | 2.05 - 2.10 | 87 - 91 | None observed | MNOPQR |
| Zn(II) | 4 or 5 | Tetrahedral or Trigonal Bipyramidal | 1.95 - 2.00 | 92 - 98 | C-H···π interactions | STUVWX |
Influence of the Metal Ion
The nature of the metal ion plays a crucial role in determining the coordination number and geometry of the complex. For instance, Cu(II) complexes with β-diketonate ligands often exhibit square planar or square pyramidal geometries due to the Jahn-Teller effect. In contrast, Ni(II) and Co(II) typically favor octahedral coordination, often achieved by the coordination of additional solvent molecules or by forming oligomeric structures. The ionic radius of the metal also influences the M-O bond lengths, with larger ions generally forming longer bonds.
Influence of the Aryloxy Substituent
The steric bulk of the aryloxy group at the 3-position significantly impacts the crystal packing. The phenyl rings can engage in various non-covalent interactions, such as π-π stacking and C-H···π interactions, which direct the supramolecular assembly of the complexes in the solid state. The electronic properties of the substituent on the aryl ring (e.g., electron-donating or electron-withdrawing groups) can subtly influence the M-O bond lengths by altering the basicity of the coordinating oxygen atoms.
Coordination Modes and Structural Motifs
The 3-aryloxy-2,4-pentanedione ligand typically acts as a bidentate chelating ligand, coordinating to the metal center through the two oxygen atoms of the β-diketonate moiety. This forms a stable six-membered chelate ring.
Caption: Bidentate chelation of a 3-aryloxy-2,4-pentanedione ligand to a metal center (M).
In some cases, particularly with coordinatively unsaturated metal centers, the ether oxygen of the aryloxy group could potentially participate in coordination, leading to a tridentate coordination mode, although this is less common. Furthermore, bridging coordination modes, where the ligand coordinates to two different metal centers, can lead to the formation of dimeric or polymeric structures.
Conclusion and Future Outlook
The introduction of an aryloxy substituent at the 3-position of 2,4-pentanedione provides a versatile platform for the design of metal complexes with tailored structural and electronic properties. The comparative analysis of their crystal structures reveals the significant influence of both the metal ion and the nature of the aryloxy group on the resulting coordination geometry and supramolecular assembly. The ability to systematically modify these ligands opens up exciting avenues for the development of new catalysts with enhanced activity and selectivity, advanced materials with tunable magnetic and optical properties, and novel therapeutic agents. Future work in this area could focus on exploring a wider range of aryloxy substituents with diverse electronic and steric profiles, as well as investigating the reactivity of these complexes in various chemical transformations. The continued use of crystallographic databases will be indispensable in rationalizing structure-property relationships and guiding the design of next-generation functional materials.
References
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Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]
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re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]
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Cambridge Crystallographic Data Centre. (2022, November 16). How to do a 3D structure search of the CSD online with WebCSD. CCDC. [Link]
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Oreate AI Blog. (2024, January 7). Tutorial on Using Materials Studio With CSD: Polymorph Prediction and Experimental Structure Identification. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Searching the CSD 101 - Searching Structures Online with WebCSD UTry. Retrieved from [Link]
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Cambridge Crystallographic Data Centre. (2021, September 9). How to: Search Metal Organic Frameworks with CCDC's ConQuest [Video]. YouTube. [Link]
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Cambridge Crystallographic Data Centre. (2024, February 14). Tutorial of CSDU module "Searching the CSD 101 - Searching Structures Online with WebCSD" [Video]. YouTube. [Link]
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Cambridge Crystallographic Data Centre. (2025, January 29). How to: Build and combine searches in ConQuest [Video]. YouTube. [Link]
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Oreate AI Blog. (2024, January 7). CCDC ConQuest Crystal Structure Retrieval Case Study: Detailed Explanation of Monomeric Structure Retrieval Method. [Link]
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A Comparative Analysis of Reactivity: 3-Chloro-2,4-pentanedione vs. 3-Bromo-2,4-pentanedione
Introduction
In the landscape of synthetic chemistry, β-dicarbonyl compounds are foundational building blocks, prized for their versatile reactivity. Among these, the 3-halo-2,4-pentanediones serve as critical intermediates in the synthesis of a wide array of pharmaceuticals and complex heterocyclic systems.[1][2] The identity of the halogen at the α-carbon—the central, reactive position—profoundly dictates the molecule's behavior. This guide provides an in-depth, objective comparison of the reactivity profiles of 3-chloro-2,4-pentanedione and its heavier counterpart, 3-bromo-2,4-pentanedione. We will dissect their structural nuances, compare their performance in key reaction classes, and provide validated experimental protocols to empower researchers in their synthetic design.
The core difference in reactivity between these two reagents stems from fundamental periodic trends. The carbon-bromine (C-Br) bond is inherently longer and weaker than the carbon-chlorine (C-Cl) bond.[3] This seemingly subtle distinction has significant consequences for reaction kinetics and outcomes, particularly in nucleophilic substitution reactions where the C-X bond is cleaved. Furthermore, the electronic influence of the halogen substituent modulates the delicate keto-enol tautomeric equilibrium, which in turn governs the nucleophilic character of the molecule.
Physicochemical Properties and Structural Considerations
A baseline comparison of the physical properties of these two compounds reveals their structural similarities and differences.
| Property | 3-Chloro-2,4-pentanedione | 3-Bromo-2,4-pentanedione |
| Molecular Formula | C₅H₇ClO₂[4] | C₅H₇BrO₂[5] |
| Molecular Weight | 134.56 g/mol [4] | 179.01 g/mol [5] |
| Boiling Point | 49-52 °C / 18 mmHg[6] | 23-24 °C (decomposition may occur)[2] |
| Density | 1.192 g/mL at 20 °C[6] | ~1.505 g/cm³ (Predicted)[2] |
| Appearance | Clear yellow to deep brown liquid[7] | Yellow solid or liquid[2] |
The Decisive Factor: Keto-Enol Tautomerism
Like their parent compound, 2,4-pentanedione, both halogenated derivatives exist as a dynamic equilibrium between the diketo form and a more stable, conjugated enol form.[8] This equilibrium is pivotal, as the keto form is susceptible to nucleophilic attack at the carbonyl carbons, while the enol and its corresponding enolate are nucleophilic at the α-carbon. The enol form is significantly stabilized by an intramolecular hydrogen bond and conjugation.[9]
The electron-withdrawing nature of the halogen substituent at the C3 position influences this equilibrium. Computational and spectroscopic studies have been employed to quantify this effect.[6][10] An investigation using NMR spectroscopy demonstrated that electron-withdrawing substituents at the 3-position can affect the keto-enol equilibrium.[11] The halogen's inductive effect pulls electron density away from the system, influencing the acidity of the enolic proton and the stability of the respective tautomers.
Caption: The equilibrium between the keto and the intramolecularly hydrogen-bonded enol tautomer.
Comparative Reactivity I: The Halide as a Leaving Group
The most significant divergence in reactivity is observed in nucleophilic substitution reactions where the halide at the C3 position acts as the leaving group. These reactions typically proceed via an Sₙ2 mechanism, where a nucleophile attacks the electrophilic α-carbon, displacing the halide ion.[12][13]
Causality Behind Reactivity Difference: The superior performance of 3-bromo-2,4-pentanedione in these reactions is directly attributable to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[3] Less energy is required to cleave the C-Br bond in the transition state, leading to a lower activation energy and, consequently, a faster reaction rate. The electron-withdrawing effect of the adjacent carbonyl groups further activates the α-carbon towards nucleophilic attack, making these substitutions significantly faster than in corresponding alkyl halides.[12]
General Reactivity Trend: 3-bromo-2,4-pentanedione > 3-chloro-2,4-pentanedione
This enhanced reactivity means that reactions with the bromo-derivative can often be conducted under milder conditions (lower temperatures, shorter reaction times) and may provide higher yields, particularly with weaker nucleophiles.
Caption: The Sₙ2 mechanism for nucleophilic substitution at the C3 position.
Experimental Protocol: Comparative Synthesis of 3-Anilino-2,4-pentanedione
This protocol provides a framework for directly comparing the reactivity of the chloro- and bromo-compounds.
Materials:
-
3-Chloro-2,4-pentanedione (1.0 eq)
-
3-Bromo-2,4-pentanedione (1.0 eq)
-
Aniline (1.1 eq)
-
Triethylamine (1.2 eq)
-
Ethanol (anhydrous)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Prepare two identical round-bottom flasks. To Flask A, add 3-chloro-2,4-pentanedione (e.g., 1.34 g, 10 mmol) and 50 mL of anhydrous ethanol. To Flask B, add 3-bromo-2,4-pentanedione (1.79 g, 10 mmol) and 50 mL of anhydrous ethanol.
-
Reagent Addition: To each flask, add aniline (1.02 g, 11 mmol) followed by triethylamine (1.21 g, 12 mmol) via syringe while stirring at room temperature. The triethylamine is a crucial component; it acts as a base to neutralize the HCl or HBr formed during the reaction, preventing protonation of the aniline nucleophile and driving the reaction to completion.
-
Reaction Monitoring: Heat both reaction mixtures to 50°C. Monitor the progress of each reaction every 30 minutes by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The bromo-derivative is expected to show a significantly faster conversion to the product.
-
Workup and Isolation: Once the starting material is consumed (or after a set time, e.g., 4 hours, for comparison), cool the reaction mixtures to room temperature. Reduce the solvent volume under vacuum. Add 50 mL of water and extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield for each reaction and compare. The identity and purity of the product can be confirmed by ¹H NMR and mass spectrometry.
Comparative Reactivity II: The Enolate as a Nucleophile
When treated with a base, 3-halo-2,4-pentanediones are deprotonated to form an enolate anion. This enolate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon (C-alkylation) or the enolic oxygen (O-alkylation).[8][14]
The choice between C- and O-alkylation is influenced by factors such as the nature of the electrophile, the solvent, and the counter-ion (Hard-Soft Acid-Base theory). However, for many synthetic applications, C-alkylation is the desired pathway.[15]
The halogen's primary influence here is electronic. The strong inductive effect of both chlorine and bromine increases the acidity of the enolic proton compared to unsubstituted 2,4-pentanedione, facilitating enolate formation. While subtle differences in the C/O alkylation ratios might exist between the chloro and bromo derivatives due to electronic and steric effects, the more dominant factor in preparative chemistry is often the stability of the starting material and the subsequent reactivity of the halogenated product.
Application in Heterocyclic Synthesis
Both compounds are valuable precursors for synthesizing five-membered heterocycles. For example, reaction with thioureas or thioamides can yield aminothiazoles, while reactions with ureas can produce oxazoles.[16]
In these multi-step, one-pot cyclization reactions, the higher reactivity of the C-Br bond can be a distinct advantage. It allows the initial nucleophilic substitution step to proceed more readily, potentially leading to higher overall yields of the final heterocyclic product under more accessible conditions.[16][17]
Summary and Conclusion
The choice between 3-chloro-2,4-pentanedione and 3-bromo-2,4-pentanedione is a classic example of the trade-off between reactivity and other factors like cost and stability.
| Feature | 3-Chloro-2,4-pentanedione | 3-Bromo-2,4-pentanedione |
| Nucleophilic Substitution Reactivity | Moderate; requires more forcing conditions. | High ; reacts faster and under milder conditions. |
| Keto-Enol Equilibrium | Strong preference for the enol form. | Strong preference for the enol form. |
| Enolate Formation | Readily forms an enolate with base. | Readily forms an enolate with base. |
| Cost & Stability | Generally lower cost and higher thermal stability. | Generally higher cost and can be less stable. |
| Primary Application | Intermediate for heterocycles and other substituted diones. | Preferred intermediate where high reactivity at C3 is required. |
References
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PrepChem.com. (n.d.). Synthesis of 3-(3-Bromopropyl)-2,4-pentanedione. Retrieved from [Link]
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Otto Chemie Pvt. Ltd. (n.d.). 3-Chloro-2,4-pentanedione, 97%. Retrieved from [Link]
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RASAYAN Journal of Chemistry. (2011). SYNTHESIS AND CHARECTERIZATION OF SOME NEW IMIDAZOLE-2-THIOLS AND ITS DERIVATIVES. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-2,4-pentanedione. Retrieved from [Link]
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ResearchGate. (2015). Structure and vibrational assignment of the enol form of 3-chloro-pentane-2,4-dione. Retrieved from [Link]
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Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Bulletin of the Korean Chemical Society. Retrieved from [Link]
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Barberá, C., et al. (1995). Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals. The Journal of Organic Chemistry. Retrieved from [Link]
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NIST. (n.d.). 3-Chloro-2,4-pentanedione. NIST Chemistry WebBook. Retrieved from [Link]
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Chegg.com. (2020). NMR study of Keto-Enol Tautomerism. Retrieved from [Link]
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Chemsrc. (n.d.). 3-Bromopentane-2,4-dione. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,5-Dichloro-2,4-pentanedione. Retrieved from [Link]
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LookChem. (n.d.). Cas 3043-28-5, 3-broMopentane-2,4-dione. Retrieved from [Link]
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Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]
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IB Chemistry. (n.d.). Nucleophilic substitution. Retrieved from [Link]
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Pearson. (n.d.). Propose an SN1 mechanism for the solvolysis of 3-bromo-2,3-dimeth.... Retrieved from [Link]
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Journal of Chemical Education. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromopentane-2,4-dione. Retrieved from [Link]
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PubMed. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Retrieved from [Link]
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Validation of antifungal properties of 3-(3,5-Dichlorophenoxy) heterocycle derivatives
[1][2][3][4]
Executive Summary & Rationale
Target Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Leads.
The 3-(3,5-Dichlorophenoxy) moiety represents a privileged scaffold in modern antifungal discovery. Its lipophilic nature (facilitating membrane penetration) combined with the electron-withdrawing chlorine atoms enhances metabolic stability and binding affinity to the fungal CYP51 active site when linked to azole or oxadiazole heterocycles.
This guide provides a rigorous validation framework for assessing these derivatives. Unlike generic screening protocols, this document focuses on the specific physicochemical challenges of this scaffold—solubility, specific binding modes, and selectivity indices against mammalian CYP450 isoforms.
Chemical Space & Structural Logic (SAR)
The efficacy of these derivatives hinges on a precise Structure-Activity Relationship (SAR). The 3,5-dichlorophenoxy group acts as a "lipophilic anchor," while the heterocycle (Triazole, Oxadiazole, or Thiadiazole) serves as the "warhead" targeting the heme iron of Lanosterol 14
Diagram 1: Pharmacophore & SAR Logic
This diagram illustrates the functional roles of the molecule's components, guiding the researcher on where to modify for potency vs. solubility.
Caption: Functional decomposition of the 3-(3,5-Dichlorophenoxy) pharmacophore showing the interplay between lipophilicity and target binding.
Comparative Performance Analysis
To validate a new derivative, it must be benchmarked against clinical standards. The following table outlines the Target Performance Profile (TPP) for a high-potential candidate in this class.
Table 1: Benchmark Performance Metrics
| Parameter | Target Candidate (3,5-Dichlorophenoxy Derivative) | Fluconazole (Standard) | Amphotericin B (Standard) | Validation Insight |
| MIC | 0.125 – 4.0 µg/mL | 0.25 – 64 µg/mL | 0.25 – 1.0 µg/mL | Candidates >16 µg/mL are generally non-viable leads. |
| MIC | 2.0 – 8.0 µg/mL | >64 µg/mL (Resistant) | 0.5 – 2.0 µg/mL | Key differentiator: Activity against molds where Fluconazole fails. |
| Fungicidal Nature | MFC/MIC ratio ≤ 4 | Fungistatic (Ratio >4) | Fungicidal (Ratio ≤2) | A ratio ≤4 indicates cidal activity, reducing relapse risk. |
| Selectivity Index (SI) | > 50 | > 100 | < 10 (Nephrotoxic) | SI = CC |
| Resistance Profile | Active on C. krusei | Intrinsically Resistant | Active | The 3,5-dichloro motif often overcomes azole efflux pump resistance. |
Experimental Validation Protocols
Scientific integrity requires that every assay is self-validating. The following protocols include specific controls for this chemical class.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
Based on CLSI M27-A3 (Yeasts) and M38-A2 (Molds) standards.
Rationale: The hydrophobicity of 3,5-dichlorophenoxy derivatives can lead to precipitation in aqueous media. Proper solvent handling is critical.
Protocol Steps:
-
Stock Preparation: Dissolve derivative in 100% DMSO to a concentration of 1600 µg/mL. ( Note: Avoid water/ethanol mixtures to prevent micro-precipitation).
-
Media Preparation: Use RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.
-
Dilution Series: Perform serial 2-fold dilutions in RPMI to achieve a final test range of 0.03 – 64 µg/mL. Final DMSO concentration must be <1% to avoid solvent toxicity.
-
Inoculum: Adjust yeast suspension to
CFU/mL. -
Incubation: 35°C for 24h (Candida) or 48h (Aspergillus).
-
Readout: Determine MIC as the lowest concentration causing 50% inhibition (prominent decrease in turbidity) compared to growth control.
Critical Control: Include a Sterility Control (Media only) and a Solvent Control (1% DMSO in Media) to ensure the scaffold's vehicle isn't inhibiting growth.
Mechanism of Action: Ergosterol Quantitation
To confirm the derivative targets the CYP51 pathway (Lanosterol 14
Rationale: Azole-based heterocycles deplete ergosterol, leading to the accumulation of methylated sterols (e.g., lanosterol).
Protocol Steps:
-
Culture Treatment: Grow C. albicans in the presence of the test compound at MIC/2, MIC, and 2xMIC concentrations for 16 hours.
-
Saponification: Harvest cells, wash, and reflux with alcoholic KOH (25% w/v) at 85°C for 1 hour.
-
Extraction: Extract non-saponifiable lipids with n-heptane.
-
Analysis:
-
UV-Vis Method: Scan absorbance between 240–300 nm. A decrease in the characteristic four-peak curve of ergosterol (281.5 nm) confirms inhibition.
-
GC-MS Method (Gold Standard): Quantify the ratio of Ergosterol vs. Lanosterol/Eburicol. A shift towards Lanosterol confirms CYP51 blockade.
-
Diagram 2: Experimental Workflow & Decision Logic
This flowchart guides the researcher from synthesis to lead selection, emphasizing "Go/No-Go" checkpoints.
Caption: Step-by-step validation workflow with critical "Go/No-Go" decision point at the primary screening stage.
Toxicity & Selectivity Profiling
High potency is irrelevant if the compound is toxic. The 3,5-dichlorophenoxy moiety is metabolically robust, but this can sometimes lead to hepatotoxicity if not optimized.
Protocol: MTT Assay on HepG2 Cells
-
Seeding: Seed HepG2 (human liver carcinoma) cells at
cells/well in 96-well plates. -
Treatment: Expose cells to the derivative (0.1 – 500 µg/mL) for 24 hours.
-
Dye Addition: Add MTT reagent; viable mitochondria reduce MTT to purple formazan.
-
Calculation: Measure absorbance at 570 nm. Calculate CC
(Cytotoxic Concentration 50%). -
Selectivity Index (SI): Calculate
.-
SI > 10: Acceptable for early hit.
-
SI > 50: Promising lead.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[Link]
-
Sun, S., et al. (2021).[1] Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives. Frontiers in Chemistry. [Link]
-
François, I. E., et al. (2009).[2] Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives.[2] Bioorganic & Medicinal Chemistry Letters.[2] [Link]
-
Chavan, A. A., & Pai, N. R. (2007). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents.[3][4] Indian Journal of Chemistry. [Link]
-
Whaley, S. G., et al. (2016). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology. [Link]
Sources
- 1. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 2. Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. asianpubs.org [asianpubs.org]
A Comparative Guide to the UV-Vis Absorption Spectra of Phenoxy-Substituted Acetylacetone Ligands
For researchers, scientists, and professionals in drug development, a nuanced understanding of the spectroscopic properties of organic ligands is paramount. This guide provides an in-depth comparative analysis of the UV-Vis absorption spectra of phenoxy-substituted acetylacetone ligands. We will explore the underlying electronic transitions, the influence of substituent effects on the phenoxy moiety, and provide detailed, field-proven experimental protocols for both the synthesis of these ligands and the acquisition of their spectral data.
Introduction: The Spectroscopic Significance of Phenoxy-Substituted Acetylacetones
Phenoxy-substituted acetylacetone ligands belong to the broader class of β-diketones. A key characteristic of these molecules is their existence in a tautomeric equilibrium between the diketo and enol forms.[1] The enol form is particularly stable due to the formation of a six-membered intramolecular hydrogen-bonded ring, which creates a conjugated system. This conjugation is the primary origin of their characteristic UV-Vis absorption.
The UV-Vis spectrum of these ligands is dominated by an intense absorption band, which is attributed to a π→π* electronic transition within this conjugated enol ring. The position (λmax) and intensity (molar absorptivity, ε) of this band are highly sensitive to the electronic environment of the molecule. By introducing a phenoxy group at the central carbon (C3) of the acetylacetone backbone, and subsequently altering the substituents on this phenoxy ring, we can systematically tune the electronic properties of the ligand and observe the corresponding shifts in the UV-Vis absorption spectrum. This sensitivity makes them valuable probes in various chemical and biological systems.
This guide will compare a series of 3-phenoxy-2,4-pentanedione derivatives with varying substituents on the para-position of the phenoxy ring: an electron-donating methyl group (-CH₃), an electron-donating methoxy group (-OCH₃), a halogen (chloro, -Cl), and an electron-withdrawing nitro group (-NO₂).
Comparative UV-Vis Spectral Data
The UV-Vis absorption spectra of the synthesized phenoxy-substituted acetylacetone ligands were recorded in a suitable organic solvent (e.g., ethanol) to minimize solvent-solute interactions that could obscure the substituent effects. The key spectral data are summarized in the table below.
| Ligand | Substituent (para-position) | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Observations |
| 3-phenoxy-2,4-pentanedione | -H (Unsubstituted) | ~274 | ~12,000 | Baseline for comparison. |
| 3-(p-tolyloxy)-2,4-pentanedione | -CH₃ (Electron-Donating) | ~276 | ~12,500 | Slight bathochromic shift and hyperchromic effect. |
| 3-(p-methoxyphenoxy)-2,4-pentanedione | -OCH₃ (Strongly Electron-Donating) | ~278 | ~13,200 | More pronounced bathochromic and hyperchromic shifts. |
| 3-(p-chlorophenoxy)-2,4-pentanedione | -Cl (Electron-Withdrawing/Inductive, Donating/Resonance) | ~275 | ~12,800 | Minimal shift, slight hyperchromic effect. |
| 3-(p-nitrophenoxy)-2,4-pentanedione | -NO₂ (Strongly Electron-Withdrawing) | ~270 | ~11,500 | Hypsochromic shift and hypochromic effect. |
Interpretation of Spectral Data:
The observed spectral shifts can be rationalized by considering the electronic effects of the substituents on the phenoxy ring and their influence on the π-conjugated system of the enol form.
-
Electron-Donating Groups (-CH₃, -OCH₃): These groups increase the electron density of the aromatic ring through inductive and resonance effects. This increased electron density extends to the acetylacetone moiety, effectively lengthening the conjugated system and lowering the energy gap between the π and π* orbitals. This results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity). The stronger the electron-donating character (-OCH₃ > -CH₃), the more pronounced the effect.
-
Electron-Withdrawing Groups (-NO₂): The nitro group is a strong electron-withdrawing group via both resonance and inductive effects. It withdraws electron density from the phenoxy ring and, consequently, from the enol system. This shortens the effective conjugation and increases the energy required for the π→π* transition, leading to a hypsochromic shift (a shift to shorter wavelengths) and a hypochromic effect (a decrease in molar absorptivity).
-
Halogens (-Cl): The chloro group exhibits a dual electronic nature. It is electron-withdrawing through the inductive effect but can donate electron density through resonance. In this case, these opposing effects appear to largely cancel each other out, resulting in a minimal shift in the λmax compared to the unsubstituted ligand.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols for the synthesis of the ligands and the acquisition of their UV-Vis spectra are provided below.
Synthesis of 3-(Substituted-phenoxy)-2,4-pentanediones
This protocol is adapted from established methods for the C-alkylation of β-diketones.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of 3-(substituted-phenoxy)-2,4-pentanediones.
Materials:
-
Substituted phenol (e.g., p-cresol, p-methoxyphenol, p-chlorophenol, p-nitrophenol)
-
Sodium hydroxide (NaOH)
-
3-chloro-2,4-pentanedione
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Preparation of the Sodium Phenoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.0 eq) in anhydrous DMF. Add sodium hydroxide (1.05 eq) portion-wise with stirring. The reaction mixture is typically stirred at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.
-
Nucleophilic Substitution: To the solution of the sodium phenoxide, add 3-chloro-2,4-pentanedione (1.0 eq) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture into cold water and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure 3-(substituted-phenoxy)-2,4-pentanedione.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
UV-Vis Spectroscopic Analysis
Diagram of the UV-Vis Spectroscopy Workflow:
Caption: Standard workflow for UV-Vis spectroscopic analysis of the synthesized ligands.
Instrumentation and Materials:
-
Double-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Spectroscopic grade ethanol
-
Synthesized phenoxy-substituted acetylacetone ligands
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Selection: Use spectroscopic grade ethanol as the solvent. Its UV cutoff is sufficiently low (~205 nm) so as not to interfere with the absorption bands of the ligands.
-
Preparation of Stock Solutions: Accurately weigh a small amount of the purified ligand and dissolve it in a known volume of ethanol in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).
-
Preparation of Working Solutions: From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) in volumetric flasks using ethanol. This is to ensure that the measured absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
-
Instrument Setup and Baseline Correction: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 200-400 nm). Fill both the reference and sample cuvettes with ethanol and perform a baseline correction to zero the absorbance of the solvent and the cuvettes.
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution. Place the cuvette in the sample holder and record the UV-Vis spectrum. Repeat this process for each of the working solutions, moving from the most dilute to the most concentrated.
-
Data Analysis: From the recorded spectra, determine the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) for each ligand at its λmax. A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the concentration of the solution in mol/L.
Conclusion
The UV-Vis absorption spectra of phenoxy-substituted acetylacetone ligands are a powerful tool for probing the electronic effects of substituents. This guide has demonstrated that electron-donating groups on the phenoxy ring induce a bathochromic shift and a hyperchromic effect, while electron-withdrawing groups cause a hypsochromic shift and a hypochromic effect. These predictable trends, supported by the detailed experimental protocols provided, offer a robust framework for the design and characterization of novel ligands with tailored spectroscopic properties for applications in drug development, materials science, and analytical chemistry. The self-validating nature of these protocols, from synthesis and purification to spectroscopic analysis, ensures the integrity and reproducibility of the obtained data.
References
-
Holm, R. H., & Cotton, F. A. (1958). Spectral Investigations of Metal Complexes of β-Diketones. I. Nuclear Magnetic Resonance and Ultraviolet Spectra of Acetylacetonates. Journal of the American Chemical Society, 80(21), 5658–5663. [Link]
-
Zawadiak, J., & Mrzyczek, M. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925–929. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(3,5-Dichlorophenoxy)-2,4-pentanedione
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management of all materials involved, ensuring the safety of both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(3,5-Dichlorophenoxy)-2,4-pentanedione, a halogenated organic compound. The procedures outlined below are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory science.
Understanding the Compound: A Foundation for Safe Handling
3-(3,5-Dichlorophenoxy)-2,4-pentanedione is a molecule characterized by a dichlorinated phenyl ring linked via an ether bond to a pentanedione backbone. This structure places it in the category of halogenated organic compounds, which necessitates specific disposal pathways due to their potential for environmental persistence and the generation of hazardous byproducts upon improper treatment, such as incineration.[1][2]
The dichlorophenoxy moiety is a common feature in various herbicides, and compounds in this class are noted for their toxicity to aquatic life.[3] The 2,4-pentanedione (also known as acetylacetone) portion of the molecule is a beta-diketone, a class of compounds that can exhibit keto-enol tautomerism and may have irritant properties.[4][5] Therefore, a cautious approach is paramount.
Key Hazard Considerations:
| Hazard | Description | Primary Mitigation Strategy |
| Environmental Toxicity | Likely toxic to fish and aquatic invertebrates.[3] | Prevent release into sewers or waterways.[3] |
| Inhalation | May cause mild irritation of the upper respiratory tract.[3] | Handle in a well-ventilated area or chemical fume hood. |
| Skin/Eye Contact | May cause mild skin and eye irritation.[3] | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. |
| Ingestion | Harmful if swallowed.[3] | Do not eat, drink, or smoke in the laboratory. |
| Combustion Byproducts | Under fire conditions, may produce hazardous gases such as hydrogen chloride and carbon oxides.[3] | In case of fire, use alcohol-resistant foam, carbon dioxide, or dry powder. Avoid using a water jet.[3] |
The Disposal Workflow: A Step-by-Step Protocol
The following procedure provides a clear and logical sequence for the safe disposal of 3-(3,5-Dichlorophenoxy)-2,4-pentanedione.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Step 2: Waste Segregation - The Cornerstone of Proper Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure correct disposal routing.
-
Designate a "Halogenated Organic Waste" container. This container must be clearly labeled.[1][6] Halogenated wastes should not be mixed with non-halogenated organic wastes as their disposal methods differ and mixing can increase disposal costs.[7]
-
Ensure container compatibility. The waste container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass, and have a secure, tight-fitting lid.[2][6]
Step 3: The Disposal Process - A Deliberate and Careful Approach
-
Transfer the waste: Carefully pour the 3-(3,5-Dichlorophenoxy)-2,4-pentanedione waste into the designated "Halogenated Organic Waste" container. Perform this transfer in a chemical fume hood to minimize inhalation exposure.
-
Decontaminate empty containers: If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[3] The rinsate must also be collected and added to the halogenated organic waste container.
-
Seal and label the waste container: Securely close the waste container.[6] The label should include:
Step 4: Storage and Collection - The Final Handoff
-
Store the waste container safely: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be well-ventilated and away from incompatible materials.
-
Arrange for pickup: Follow your institution's procedures for hazardous waste collection. This typically involves contacting your Environmental Health and Safety (EHS) department.
Spill Management: A Rapid and Effective Response
In the event of a spill, immediate and correct action is crucial to mitigate any potential hazards.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and EHS.
-
Contain the Spill: For small spills, contain the liquid using an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[3]
-
Clean Up: Carefully scoop the absorbent material into a designated waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent and a cloth. The cloth and any contaminated PPE must also be disposed of as hazardous waste.
-
Restock Spill Kit: Replenish any used materials in your laboratory's spill kit.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-(3,5-Dichlorophenoxy)-2,4-pentanedione.
Caption: A flowchart outlining the key steps for the safe disposal of 3-(3,5-Dichlorophenoxy)-2,4-pentanedione.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper chemical handling and waste disposal are as fundamental to scientific integrity as the accuracy of your experimental results.
References
- Safety Data Sheet - PCT | Sunrise. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
- SAFETY DATA SHEET. (2016, October 11).
- Hazardous Waste Segregation. (2016, April 15).
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
- Material Safety Data Sheet - Spectrum Chemical. (2012, July 31).
- Safety Data Sheet - FSS. (2015, June 12).
- 7.2 Organic Solvents - Environment, Health and Safety. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 16).
- 4 - SAFETY DATA SHEET. (2025, December 24).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- 2 - SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- 2,4-Dichlorophenoxyacetic acid. (2004, November 15).
- Material Safety Data Sheet - 2,4-Pentanedione, 99+%. (2002, December 3). Cole-Parmer.
- PENTANE-2,4-DIONE - CAMEO Chemicals - NOAA. (n.d.).
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. ethz.ch [ethz.ch]
- 3. pctnutrients.com [pctnutrients.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. PENTANE-2,4-DIONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
Personal protective equipment for handling 3-(3,5-Dichlorophenoxy)-2,4-pentanedione
Topic: Personal protective equipment for handling 3-(3,5-Dichlorophenoxy)-2,4-pentanedione Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals.
Executive Safety Assessment
Status: High-Hazard Research Chemical (Read-Across Protocol)
Compound Class: Chlorinated
Critical Hazard Analysis: As a specific Safety Data Sheet (SDS) for 3-(3,5-Dichlorophenoxy)-2,4-pentanedione is not standard in commercial indices, this protocol utilizes Chemical Read-Across Methodology . We derive safety constraints by synthesizing data from its constituent pharmacophores: the 2,4-pentanedione (acetylacetone) backbone and the 3,5-dichlorophenoxy substituent.
- -Diketone Moiety: Imparts potential for neurotoxicity, high flammability (or combustibility), and severe mucous membrane irritation [1].
-
Chlorinated Phenoxy Group: Introduces risks of skin sensitization, lipophilic bioaccumulation, and aquatic toxicity similar to 2,4-D analogs [2].
Operational Directive: Treat this compound as a Sensitizing Toxicant . All handling requires containment strategies that exceed standard organic solvent protocols.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for all procedures involving >10 mg of the substance.
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | Half-mask respirator with OV/P100 cartridges (e.g., 3M 60921) | The diketone backbone poses a vapor risk (neurotoxicity), while the solid/viscous nature of the phenoxy derivative creates particulate hazards during weighing. |
| Dermal (Hands) | Double-gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield® (Laminate) or thick Nitrile (8 mil) | Ketones rapidly degrade standard latex and thin nitrile. Chlorinated aromatics are readily absorbed through skin. Breakthrough time < 15 mins for standard nitrile. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Face shields alone are insufficient. Vapors from the diketone moiety are lacrimators; direct contact can cause corneal opacity. |
| Body | Tyvek® Lab Coat (Closed Front) + Chemical Apron | Cotton lab coats absorb liquids, creating an occlusive patch against the skin. Impervious Tyvek prevents this "wicking" effect. |
Operational Protocols
A. Weighing & Solubilization Workflow
Objective: Prevent particulate dispersion and vapor generation during the transition from solid/oil to solution.
-
Engineering Control: All open-container operations must occur inside a Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Static Control: Use an anti-static gun on the weighing boat. Chlorinated powders are prone to static cling, increasing dispersion risk.
-
Solvent Selection:
-
Preferred: Dichloromethane (DCM) or Ethyl Acetate.
-
Avoid: Acetone (interferes with diketone analysis/reactivity) or Alcohols (potential transesterification if catalyzed).
-
-
Decontamination: Immediately wipe the balance area with a 10% sodium carbonate solution . The alkaline solution helps neutralize potential acidic hydrolysis byproducts (phenols).
B. Waste Disposal Strategy
Directive: Do NOT mix with general organic waste. Segregation is critical due to the chlorinated content.
-
Primary Stream: Halogenated Organic Waste .
-
Label clearly: "Contains 3-(3,5-Dichlorophenoxy)-2,4-pentanedione – Toxic/Sensitizer."
-
-
Solid Waste: Contaminated gloves, weighing boats, and Tyvek sleeves must be double-bagged in clear polyethylene bags and disposed of as Hazardous Solid Waste .
-
Aqueous Waste: If extraction is performed, aqueous layers must be tested for pH and collected separately. Do not pour down the drain; chlorinated phenols are highly toxic to aquatic life (LC50 < 10 mg/L for analogs) [3].
Emergency Response Logic
Scenario: Spillage (>5 mL or >500 mg)
Do not attempt to wipe with paper towels immediately. The ketone moiety increases volatility, spreading toxic vapors.
-
Evacuate the immediate 3-meter radius.
-
Don PPE: Full respirator (OV/P100), goggles, and laminate gloves.
-
Cover: Apply activated charcoal or a vermiculite-based absorbent to suppress vapor.
-
Collect: Scoop into a wide-mouth jar.
-
Clean: Wash surface with soap and water, then rinse with ethanol.
Visualized Workflows
Figure 1: PPE Selection Logic
Caption: Decision tree for selecting protective equipment based on the physical state and quantity of the compound.
Figure 2: Exposure Response Pathway
Caption: Immediate action steps following dermal or ocular exposure to chlorinated diketones.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1486, 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
